PPQ-102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927691-21-2 | |
| Record name | PQ-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PQ-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPQ-102 has emerged as a highly potent, nanomolar inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation. As an uncharged molecule at physiological pH, this compound offers distinct advantages, including voltage-independent channel inhibition. Its ability to stabilize the closed state of the CFTR channel underscores its potential as a therapeutic agent for conditions such as polycystic kidney disease (PKD), where it has been shown to effectively reduce cyst size in preclinical models.
Core Mechanism of Action
This compound is a pyrimido-pyrrolo-quinoxalinedione compound that acts as a direct, reversible, and potent inhibitor of the CFTR chloride channel[1][2][3]. Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which means its action is not dependent on the membrane potential[3][4].
The primary mechanism of this compound involves an alteration of the channel's gating kinetics. Patch-clamp analysis has revealed that this compound does not change the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by stabilizing the closed state of the channel, leading to a marked increase in the mean channel closed time while the mean open time remains largely unaffected. This mode of action suggests an intracellular site of action, likely at the nucleotide-binding domains (NBDs) of the CFTR protein. The inhibition is reversible, with channel function being fully restored after washout of the compound.
The inhibition of CFTR-mediated chloride and fluid secretion is the basis for its therapeutic potential in polycystic kidney disease (PKD). By blocking CFTR function, this compound can prevent the accumulation of fluid within cysts, thereby inhibiting their expansion and even reducing the size of pre-existing cysts.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
PPQ-102: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102. It details the discovery, multi-step synthesis, and biological activity of this potent, nanomolar-potency inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document is intended for researchers and professionals in the fields of drug discovery and development.
Discovery and Biological Activity
This compound was identified through the screening of approximately 110,000 small synthetic and natural compounds for their ability to inhibit halide influx in epithelial cells expressing the CFTR protein.[1] This screening led to the discovery of a novel class of CFTR inhibitors, the pyrimido-pyrrolo-quinoxalinediones (PPQs).[1][2] Subsequent structure-activity relationship (SAR) studies on 347 analogues identified this compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, as the most potent compound in this class.[1]
This compound is a reversible and uncharged inhibitor at physiological pH, which allows it to act in a voltage-independent manner.[3] This is a key differentiator from many previous CFTR inhibitors. Patch-clamp analysis has revealed that this compound stabilizes the closed state of the CFTR channel, thereby inhibiting chloride ion flow. The compound has demonstrated significant potential in preclinical models of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.
Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Cell/System | Conditions | Reference |
| IC50 (CFTR Inhibition) | ~90 nM | CFTR-expressing FRT cells | Short-circuit current analysis, cAMP agonist (CPT-cAMP) stimulation | |
| Inhibition of Cyst Formation | ~60% at 0.5 µM | Embryonic kidney organ culture model of PKD | 4 days incubation with 8-Br-cAMP | |
| Inhibition of Cyst Formation | Near complete at 2.5 and 5 µM | Embryonic kidney organ culture model of PKD | 4 days incubation with 8-Br-cAMP | |
| CFTR Current Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch-clamp, 10 µM forskolin stimulation | |
| Effect on Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 | Single-channel patch-clamp | 1 µM this compound |
Synthesis of this compound
The synthesis of this compound is achieved through a six-step process, as detailed below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1,3,6-trimethyluracil (2)
-
Reactants: 6-methyluracil (1), dimethylsulfate (Me2SO4), NaOH.
-
Procedure: 6-methyluracil is methylated using dimethylsulfate in the presence of NaOH. The reaction mixture is heated to 40 °C for 4 hours.
-
Yield: 43%.
Step 2: Synthesis of 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3)
-
Reactants: 1,3,6-trimethyluracil (2), benzoyl chloride (PhCOCl), zinc chloride (ZnCl2).
-
Procedure: A Friedel–Crafts acylation is performed by refluxing 1,3,6-trimethyluracil with benzoyl chloride in toluene, using zinc chloride as a catalyst, for 6 hours.
-
Yield: 28%.
Step 3: Synthesis of 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (4)
-
Reactants: Compound 3, Bromine (Br2).
-
Procedure: Compound 3 is brominated using bromine in chloroform at room temperature for 2 hours.
-
Yield: 57%.
Step 4: Synthesis of N-(2-(1-(5-benzoyl-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-phenylmethylamino)phenyl)acetamide (5)
-
Reactants: Compound 4, N-(2-aminophenyl)acetamide.
-
Procedure: The brominated intermediate (4) is reacted with N-(2-aminophenyl)acetamide under microwave irradiation at 170 °C for 1 hour.
-
Yield: 51%.
Step 5: Synthesis of 5-((2-aminophenylamino)(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (6)
-
Reactants: Compound 5, Hydrochloric acid (HCl).
-
Procedure: The acetamido group of compound 5 is hydrolyzed by refluxing with hydrochloric acid for 6 hours.
-
Yield: 67%.
Step 6: Synthesis of this compound
-
Reactants: Compound 6, 5-methylfuran-2-carbaldehyde.
-
Procedure: The resulting intermediate (6) undergoes cyclocondensation with 5-methylfurfural at 170 °C for 10 minutes to yield racemic this compound.
-
Yield: 43%.
Visualizations
Synthesis Workflow
Caption: Six-step synthesis workflow for this compound.
Mechanism of CFTR Inhibition by this compound
Caption: this compound stabilizes the closed state of the CFTR channel.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
PPQ-102 Structure-Activity Relationship: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PPQ-102, a potent, nanomolar inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, has emerged from the screening of a large compound library and subsequent analog testing.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental protocols for key assays, and visual representations of its mechanism of action and experimental evaluation.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid transport across epithelial surfaces.[1] Its dysfunction is the cause of cystic fibrosis and its over-activation is implicated in secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][2] this compound was identified as a promising therapeutic lead due to its high potency, with an IC50 of approximately 90 nM for CFTR inhibition. A key feature of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of inhibitors is that they are uncharged at physiological pH, making their inhibitory action independent of membrane potential.
Structure-Activity Relationship (SAR) of PPQ Analogs
The exploration of the SAR of the PPQ scaffold was conducted by screening 347 commercially available analogs. The key structural determinants for potent CFTR inhibition are summarized below.
Core Scaffold and Key Substitutions
The core structure of this compound is a pyrimido-pyrrolo-quinoxalinedione. The SAR studies revealed that specific substitutions at key positions on this scaffold are critical for inhibitory activity. The most potent analogs, including this compound, feature a 5-methyl furanyl moiety. Analogs containing phenyl groups at the same position were found to be slightly less potent. A phenyl ring at the 2-position of the pyrrole was a common feature among all active analogs.
Furthermore, methyl substitutions on the phenyl ring were shown to enhance the inhibitory potency of the compounds. A critical finding was that the stereochemistry of the molecule is crucial for its activity; aromatization of this compound to a planar structure, thereby removing the stereocenter, resulted in a complete loss of CFTR inhibition.
Quantitative SAR Data
The following table summarizes the CFTR inhibition data for this compound and selected analogs. The apparent IC50 values were determined using a fluorescence-based iodide influx assay and are considered semi-quantitative but are valuable for comparative analysis.
| Compound | R Group | Apparent IC50 (µM) | % Inhibition at 25 µM |
| PPQ-101 | 5-methyl furanyl | ~1 | >50% |
| This compound | 5-methyl furanyl | ~0.09 | >50% |
| PPQ-103 | 5-methyl furanyl | ~5 | >50% |
| PPQ-201 | Phenyl | ~5 | >50% |
| PPQ-202 | Phenyl | ~5 | >50% |
| PPQ-203 | Phenyl | ~10 | >50% |
| PPQ-209 | Phenyl | ~10 | >50% |
| PPQ-210 | Phenyl | ~10 | >50% |
| PPQ-213 | Phenyl | ~5 | >50% |
| PPQ-215 | Phenyl | ~5 | >50% |
| PPQ-102b | (Aromatized this compound) | Inactive | <50% |
Mechanism of Action
Electrophysiological studies have elucidated the mechanism by which this compound inhibits CFTR. Patch-clamp analysis revealed that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po). This is achieved by stabilizing the closed state of the channel, as evidenced by a marked increase in the mean channel closed time without a significant change in the mean channel open time. The inhibition is voltage-independent, consistent with the uncharged nature of the molecule.
Experimental Protocols
The identification and characterization of this compound involved a series of key experiments, from high-throughput screening to detailed electrophysiological analysis and in vivo modeling.
High-Throughput Screening: Fluorescence-Based Iodide Influx Assay
The initial screening of the compound library was performed using a fluorescence-based iodide influx assay in Fischer rat thyroid (FRT) cells co-expressing human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q).
-
Cell Culture: FRT cells stably expressing human wild-type CFTR and YFP-H148Q were plated in 96-well microplates.
-
Compound Addition: Compounds from the library were added to the cells.
-
CFTR Activation: CFTR was activated using a cocktail of 10 µM forskolin and 100 µM 3-isobutyl-1-methylxanthine (IBMX).
-
Iodide Influx: The extracellular solution was rapidly exchanged for an iodide-containing solution.
-
Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence decay was measured using a plate reader.
-
Data Analysis: The rate of fluorescence quenching is proportional to CFTR-mediated iodide influx. Inhibition was calculated by comparing the quenching rate in the presence of a test compound to that of a vehicle control.
Electrophysiological Analysis: Short-Circuit Current Measurements
Quantitative assessment of CFTR inhibition and determination of IC50 values were performed by measuring short-circuit current (Isc) in polarized epithelial cell monolayers.
-
Cell Culture: Human colonic adenocarcinoma (T84) cells or CFTR-expressing FRT cells were grown on permeable filter supports to form confluent, polarized monolayers.
-
Ussing Chamber Setup: The filter supports were mounted in Ussing chambers, and the basolateral membrane was permeabilized with amphotericin B to isolate the apical CFTR-mediated chloride current.
-
CFTR Activation: CFTR was maximally activated with forskolin (10 µM) and IBMX (100 µM).
-
Inhibitor Addition: this compound was added to the apical side of the monolayer at varying concentrations.
-
Current Measurement: The transepithelial chloride current was measured using a voltage-clamp amplifier.
-
Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value.
Single-Channel Analysis: Patch-Clamp Electrophysiology
The molecular mechanism of CFTR inhibition by this compound was investigated using patch-clamp electrophysiology on CFTR-expressing FRT cells.
-
Cell Preparation: FRT cells expressing CFTR were used for whole-cell and cell-attached patch-clamp recordings.
-
Recording Configuration:
-
Whole-cell: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell. This configuration was used to measure macroscopic CFTR currents and assess voltage-independence.
-
Cell-attached: A tight seal is formed between the pipette and the cell membrane, allowing the recording of single-channel currents without disrupting the intracellular environment.
-
-
CFTR Activation: CFTR channels in the patch were activated by adding 10 µM forskolin and 100 µM IBMX to the bath solution.
-
This compound Application: this compound was added to the bath solution.
-
Data Acquisition and Analysis: Single-channel currents were recorded and analyzed to determine unitary conductance, open probability (Po), mean open time, and mean closed time.
Preclinical Efficacy in a Polycystic Kidney Disease Model
The therapeutic potential of this compound was evaluated in a neonatal kidney organ culture model of PKD.
-
Organ Culture: Embryonic kidneys from E13.5 mice were cultured in a defined medium.
-
Cyst Induction: Cysts were induced by adding 100 µM 8-Br-cAMP to the culture medium.
-
This compound Treatment: this compound was added to the culture medium at different concentrations (0.5 µM and 5 µM) either at the beginning of the culture to prevent cyst formation or after cysts had formed to assess its ability to reduce the size of pre-existing cysts.
-
Outcome Measurement: Cyst volume was quantified by measuring the fractional kidney area occupied by cysts using transmission light microscopy.
-
Results: this compound was found to prevent cyst expansion and reduce the size of preformed cysts in this model, demonstrating its potential as a therapeutic agent for PKD.
Conclusion
This compound is a highly potent and specific inhibitor of the CFTR chloride channel that acts through a voltage-independent mechanism to stabilize the closed state of the channel. The structure-activity relationship studies have identified key structural features necessary for its high-affinity binding and inhibitory activity. Preclinical studies have demonstrated its efficacy in a model of polycystic kidney disease, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the SAR, mechanism of action, and experimental evaluation of this compound, serving as a valuable resource for researchers in the field of CFTR modulation and drug discovery.
References
The Kinetics of CFTR Inhibition by PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition kinetics of PPQ-102, a potent, nanomolar-affinity inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound, a member of the pyrimido-pyrrolo-quinoxalinedione class of compounds, has been identified as a significant tool for studying CFTR function and a potential therapeutic agent for conditions such as secretory diarrheas and polycystic kidney disease.[1][2] This document summarizes the key quantitative data, details the experimental methodologies used to characterize its inhibitory action, and provides visual representations of its mechanism and the experimental workflows.
Quantitative Inhibition Data
The inhibitory potency and characteristics of this compound have been quantified through various electrophysiological and cell-based assays. The following tables summarize the key data points for easy comparison.
| Parameter | Value | Cell Line | Activating Conditions | Assay Type | Reference |
| IC50 | ~90 nM | Fischer Rat Thyroid (FRT) cells expressing human CFTR | 100 µM CPT-cAMP | Short-circuit current | [1][3][4] |
| IC50 | << 1 µM | T84 (human intestinal) and human bronchial epithelial cells | Forskolin and IBMX | Short-circuit current | |
| Inhibition | ~65% at 0.5 µM | FRT cells expressing human CFTR | 10 µM Forskolin | Whole-cell patch-clamp | |
| Reversibility | Complete | FRT cells expressing human CFTR | 2 µM this compound for 30 min, followed by 10 min washout | Short-circuit current | |
| Voltage Dependence | Voltage-independent | FRT cells expressing human CFTR | Not applicable | Whole-cell patch-clamp |
| Single-Channel Analysis Parameter | Control | 1 µM this compound | Cell Line | Activating Conditions | Assay Type | Reference |
| Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |
| Mean Open Time | No significant change | No significant change | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |
| Mean Closed Time | - | Greatly increased | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp | |
| Unitary Conductance | 7 pS (at +80mV) | No change | FRT cells expressing human CFTR | 10 µM Forskolin and 100 µM IBMX | Cell-attached patch-clamp |
Experimental Protocols
The characterization of this compound's inhibitory kinetics has relied on several key experimental methodologies. Below are detailed descriptions of these protocols.
High-Throughput Screening (HTS)
The discovery of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of CFTR inhibitors, including this compound, was the result of a large-scale screening of approximately 110,000 small molecules.
-
Assay Principle: The screening assay measured halide influx in CFTR-expressing epithelial cells. Inhibition of halide influx indicated potential CFTR inhibitory activity.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Protocol:
-
FRT cells were seeded in 96-well microplates.
-
Cells were incubated with the test compounds.
-
A cocktail of CFTR activators (e.g., forskolin, IBMX, and genistein) was added to stimulate CFTR-mediated halide influx.
-
The rate of YFP fluorescence quenching upon the addition of an iodide-containing solution was measured using a plate reader. A slower quenching rate in the presence of a compound indicated CFTR inhibition.
-
-
Hit Confirmation: Compounds showing significant inhibition were further evaluated through electrophysiological methods to confirm their activity and determine their potency.
Short-Circuit Current (Isc) Measurements
This technique provides a quantitative measure of transepithelial ion transport, which in CFTR-expressing epithelial monolayers, can be attributed to CFTR-mediated chloride secretion.
-
Cell Lines:
-
FRT cells expressing human CFTR.
-
T84 human colonic epithelial cells.
-
Human bronchial epithelial cells.
-
-
Protocol:
-
Epithelial cells were grown on permeable filter supports to form confluent monolayers.
-
The filter supports were mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current was measured.
-
To isolate CFTR-mediated chloride current, a basolateral-to-apical chloride gradient was established, and the basolateral membrane was permeabilized with a pore-forming agent like amphotericin B. This makes the apical membrane the rate-limiting barrier for chloride transport.
-
CFTR was activated by adding cAMP agonists such as CPT-cAMP, forskolin, and IBMX to the bathing solutions.
-
This compound was added in increasing concentrations to the apical or basolateral solution to determine the dose-dependent inhibition and calculate the IC50 value.
-
For reversibility studies, after inhibition with this compound, the compound was washed out, and the recovery of the CFTR-mediated current was monitored over time.
-
Patch-Clamp Electrophysiology
Patch-clamp techniques allow for the direct measurement of ion channel activity, providing insights into the mechanism of inhibition at the single-molecule level.
-
Configuration:
-
Whole-cell: Measures the summed current from all CFTR channels in the plasma membrane of a single cell.
-
Cell-attached: Allows for the recording of single-channel currents, providing information on channel gating (opening and closing) and conductance.
-
-
Cell Line: FRT cells expressing human CFTR.
-
Whole-Cell Protocol:
-
A glass micropipette with a small tip opening was sealed onto the membrane of a single cell.
-
The membrane patch under the pipette was ruptured to gain electrical access to the entire cell.
-
The membrane potential was held at a constant value (voltage-clamp), and the resulting current was recorded.
-
CFTR was activated with forskolin.
-
This compound was applied to the bath solution to assess its effect on the total CFTR current. The voltage-independence of the block was determined by applying a series of voltage steps and observing a linear current-voltage relationship both before and after inhibitor application.
-
-
Cell-Attached Protocol:
-
A tight seal was formed between the micropipette and the cell membrane without rupturing the patch. This isolates a small patch of membrane containing one or a few ion channels.
-
CFTR channels within the patch were activated by including forskolin and IBMX in the bath solution, which diffuses into the cell to activate the channels.
-
Single-channel currents were recorded at a constant holding potential (e.g., +80 mV).
-
This compound was added to the bath solution.
-
Analysis of the single-channel recordings allowed for the determination of open probability (Po), mean open time, mean closed time, and unitary conductance.
-
Visualizations
Proposed Mechanism of this compound Inhibition
The following diagram illustrates the proposed mechanism of action of this compound on the CFTR channel, which involves the stabilization of the closed state.
Caption: Proposed mechanism of this compound action on CFTR gating.
Experimental Workflow for IC50 Determination using Short-Circuit Current
This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound using the Ussing chamber technique.
Caption: Workflow for determining this compound IC50 via short-circuit current.
Logical Flow of Single-Channel Patch-Clamp Analysis
This diagram illustrates the logical progression of a single-channel patch-clamp experiment to elucidate the mechanism of this compound inhibition.
Caption: Logical workflow for single-channel analysis of this compound inhibition.
References
The Role of PPQ-102 in Polycystic Kidney Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the secretion of chloride ions and fluid into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This has positioned CFTR as a promising therapeutic target for PKD. PPQ-102, a novel pyrimido-pyrrolo-quinoxalinedione derivative, has emerged as a highly potent, small-molecule inhibitor of CFTR. Preclinical studies have demonstrated its potential to inhibit cyst growth, highlighting its promise as a therapeutic candidate for polycystic kidney disease. This document provides a detailed technical overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in the context of PKD.
Introduction to this compound
This compound, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent and selective inhibitor of the CFTR chloride channel.[1][2] It was identified through high-throughput screening of a large compound library.[1] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and contributes to its consistent inhibitory efficacy.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the CFTR chloride channel. Electrophysiological studies, specifically patch-clamp analyses, have revealed that this compound stabilizes the closed state of the CFTR channel. This voltage-independent inhibition effectively blocks the channel's ability to transport chloride ions, a critical step in the fluid secretion process that drives cyst expansion in PKD.
Signaling Pathway of CFTR-Mediated Fluid Secretion and this compound Inhibition
Caption: CFTR signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in Polycystic Kidney Disease Models
The therapeutic potential of this compound for PKD has been evaluated in a neonatal mouse kidney organ culture model, a well-established preclinical system for studying cystogenesis.
Inhibition of Cyst Formation
In this model, cyst formation is induced by stimulating CFTR activity with 8-Bromo-cAMP (8-Br-cAMP). The addition of this compound to the culture medium demonstrated a dose-dependent inhibition of cyst formation.
| Treatment Group | This compound Concentration | Cyst Volume (% of Kidney Area) | Inhibition of Cyst Formation (%) |
| Control (no 8-Br-cAMP) | 0 µM | ~0% | N/A |
| 8-Br-cAMP | 0 µM | Baseline | 0% |
| 8-Br-cAMP + this compound | 0.5 µM | Reduced | ~60% |
| 8-Br-cAMP + this compound | 2.5 µM | Near complete absence of cysts | >95% |
| 8-Br-cAMP + this compound | 5 µM | Near complete absence of cysts | >95% |
Data synthesized from published preclinical studies.
Reduction of Pre-formed Cysts
To assess the effect of this compound on existing cysts, embryonic kidneys were first cultured with 8-Br-cAMP to induce cyst formation. Subsequent treatment with this compound resulted in a significant reduction in the size of these pre-formed cysts. This finding suggests that this compound can not only prevent cystogenesis but also promote the regression of existing cysts, likely by inhibiting ongoing fluid secretion into the cyst lumen, allowing for a net fluid reabsorption.
Quantitative Analysis of this compound Potency
This compound is distinguished by its nanomolar potency in inhibiting CFTR chloride current.
| Parameter | Value | Method |
| IC₅₀ | ~90 nM | Inhibition of CFTR chloride current |
| Mechanism | Voltage-independent stabilization of the channel closed state | Patch-clamp analysis |
Experimental Protocols
Embryonic Kidney Organ Culture Model of PKD
This protocol is based on methodologies described in preclinical studies of this compound.
Caption: Workflow for the embryonic kidney organ culture experiment.
Detailed Steps:
-
Kidney Isolation: Kidneys are harvested from day 13.5 embryonic mice.
-
Organ Culture: The isolated kidneys are placed on a filter support in a defined culture medium.
-
Cyst Induction: To induce the formation of cysts, the culture medium is supplemented with a CFTR agonist, such as 100 µM 8-Br-cAMP.
-
Treatment: Experimental groups are treated with varying concentrations of this compound (e.g., 0.5 µM, 2.5 µM, 5 µM) in the presence of the CFTR agonist. A control group receives the agonist without this compound.
-
Incubation: The kidney cultures are maintained for a period of 3 to 4 days.
-
Analysis: Cyst formation and size are quantified using transmission light microscopy and image analysis software to measure the fractional kidney area occupied by cysts.
Patch-Clamp Electrophysiology
This technique is employed to characterize the direct effects of this compound on the CFTR channel.
Methodology:
-
Cell Preparation: Cells expressing CFTR are used for the experiments.
-
Electrode Placement: A glass micropipette forms a high-resistance seal with the cell membrane.
-
Channel Activity Recording: The electrical current passing through individual CFTR channels is recorded in the presence and absence of this compound.
-
Data Analysis: The open probability (Pₒ), mean open time, and mean closed time of the CFTR channel are analyzed to determine the mechanism of inhibition.
Clinical Development and Future Directions
As of the current literature, this compound appears to be in the preclinical stage of development for polycystic kidney disease. There are no publicly available results from clinical trials in human PKD patients. The potent inhibition of CFTR and the promising results in a validated organ culture model provide a strong rationale for further investigation.
Future studies will likely involve:
-
In vivo efficacy studies in established animal models of PKD to assess the effect of this compound on disease progression, kidney function, and overall survival.
-
Pharmacokinetic and toxicology studies to determine the drug's safety profile and dosing parameters.
-
Investigational New Drug (IND)-enabling studies to support the transition to human clinical trials.
Conclusion
This compound is a novel, potent, and voltage-independent inhibitor of the CFTR chloride channel. Its ability to effectively block CFTR-mediated fluid secretion has been demonstrated in preclinical models of polycystic kidney disease, where it both prevents the formation of new cysts and reduces the size of existing ones. These findings underscore the potential of this compound as a therapeutic agent for PKD. Further preclinical and clinical development is warranted to fully evaluate its safety and efficacy in this patient population.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
PPQ-102: A Potent CFTR Inhibitor for Secretory Diarrhea Models - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory diarrheas, such as those caused by cholera and enterotoxigenic Escherichia coli (ETEC), represent a significant global health burden. The pathophysiology of these diseases is primarily driven by the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel in intestinal epithelial cells. This hyperactivation leads to a massive efflux of chloride ions into the intestinal lumen, followed by sodium and water, resulting in voluminous, life-threatening diarrhea. Consequently, direct inhibition of the CFTR channel is a promising therapeutic strategy. This technical guide focuses on PPQ-102, a pyrimido-pyrrolo-quinoxalinedione derivative, which has been identified as a highly potent CFTR inhibitor. While preclinical evidence underscores its potential, this guide will also address the current landscape of its evaluation in secretory diarrhea models.
Mechanism of Action of this compound
This compound is a small molecule inhibitor of the CFTR chloride channel. Unlike some other CFTR inhibitors, this compound is uncharged at physiological pH, which means its ability to enter cells and its blocking efficiency are not dependent on the cell's membrane potential.[1]
The primary mechanism of action for this compound is the stabilization of the CFTR channel in its closed state.[1] Patch-clamp studies have confirmed that this compound is a voltage-independent inhibitor of CFTR.[1] Its action is thought to occur at the nucleotide-binding domains on the intracellular surface of the CFTR protein.[1]
In Vitro Efficacy of this compound
This compound has demonstrated high potency in in vitro assays, establishing it as one of the most potent CFTR inhibitors identified to date.[1]
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | CFTR-expressing FRT cells | Short-circuit current | ~90 nM | |
| IC50 | T84 human intestinal cells | Short-circuit current | << 1 µM | |
| Inhibition | Human bronchial cells | Short-circuit current | Near 100% at 10 µM |
Table 1: In Vitro Efficacy of this compound in Inhibiting CFTR Chloride Current.
Signaling Pathway of Toxin-Induced Secretory Diarrhea
Bacterial enterotoxins, such as cholera toxin (CT) and heat-stable enterotoxin (STa) from ETEC, are the primary triggers of CFTR hyperactivation in many secretory diarrheas. They achieve this by elevating intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), respectively. These cyclic nucleotides then activate protein kinases that phosphorylate the regulatory domain of CFTR, leading to channel opening and chloride secretion.
This compound in Secretory Diarrhea Models: Current Status
Despite the high in vitro potency of this compound, there is a notable absence of published studies demonstrating its efficacy in in vivo animal models of secretory diarrhea. Several reviews and research articles explicitly state that this compound has not been tested in these models. This is attributed to factors such as poor metabolic stability and low water solubility, which may have led researchers to prioritize other CFTR inhibitors for in vivo studies.
Therefore, at present, there is no quantitative data to present on the in vivo antisecretory effects of this compound. To illustrate the potential of a potent CFTR inhibitor in a relevant animal model, data for the well-characterized inhibitor CFTRinh-172 is presented below for illustrative purposes.
| Compound | Animal Model | Inducing Agent | Dose | Effect on Fluid Secretion | Reference |
| CFTRinh-172 | Mouse | Cholera Toxin | 2.5-5 mg/kg | Significant reduction | Not directly found, but efficacy is mentioned |
| CFTRinh-172 | Mouse | Vibrio cholerae | 20 µg every 6h (IP) | Completely abolished | Not directly found, but efficacy is mentioned |
Table 2: Illustrative In Vivo Efficacy of CFTRinh-172 in Mouse Models of Secretory Diarrhea. (Note: This data is for CFTRinh-172, not this compound, and is provided for context.)
Experimental Protocols for Secretory Diarrhea Models
The following are detailed methodologies for two common animal models used to evaluate the efficacy of antisecretory compounds. These protocols would be appropriate for testing this compound or other CFTR inhibitors.
Cholera Toxin-Induced Intestinal Fluid Accumulation in a Closed-Loop Mouse Model
This model directly measures fluid secretion in a ligated segment of the small intestine.
Detailed Steps:
-
Animal Preparation: Adult mice (e.g., C57BL/6, 8-10 weeks old) are fasted for 12-18 hours with free access to water.
-
Anesthesia and Surgery: Mice are anesthetized (e.g., with ketamine/xylazine). A midline abdominal incision is made to expose the small intestine.
-
Loop Creation: A segment of the mid-jejunum, approximately 2-3 cm in length, is isolated by ligation at both ends with silk sutures, taking care not to obstruct major blood vessels.
-
Toxin and Compound Administration:
-
Cholera toxin (typically 1-2 µg) in a buffered solution (e.g., 100 µL of PBS) is injected into the lumen of the ligated loop.
-
The test compound (this compound) can be administered systemically (e.g., intraperitoneally) at the time of surgery or directly into the loop along with the toxin. A vehicle control group is essential.
-
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animals are allowed to recover under a heat lamp for a set period, typically 4-6 hours.
-
Measurement: After the incubation period, mice are euthanized. The ligated intestinal loop is carefully excised, and its length and weight are measured.
-
Data Analysis: Fluid accumulation is quantified by the ratio of the loop's weight (in grams) to its length (in centimeters). A significant reduction in this ratio in the compound-treated group compared to the vehicle control group indicates antisecretory efficacy.
In Situ Single-Pass Intestinal Perfusion in Rats
This model allows for the study of both secretion and absorption dynamics in a specific intestinal segment.
Detailed Steps:
-
Animal Preparation: Rats (e.g., Wistar, 250-300g) are fasted overnight with free access to water.
-
Anesthesia and Surgery: The rat is anesthetized, and the abdomen is opened via a midline incision. A segment of the jejunum or ileum (10-15 cm) is selected.
-
Cannulation: Cannulas are inserted at the proximal and distal ends of the selected intestinal segment and secured with ligatures. The segment remains in the abdominal cavity with intact blood supply.
-
Perfusion: The segment is first gently flushed with warm saline to remove contents. Then, a perfusion solution (e.g., Krebs-Ringer bicarbonate buffer) containing a non-absorbable marker (e.g., phenol red) is perfused through the segment at a constant flow rate (e.g., 0.2-1.0 mL/min) using a peristaltic pump.
-
Induction of Secretion: After a baseline perfusion period to allow for equilibration, a secretagogue (e.g., forskolin or cholera toxin) is added to the perfusion solution to induce fluid secretion.
-
Compound Administration: The test compound (this compound) is then included in the perfusion solution.
-
Sample Collection and Analysis: Effluent samples are collected at regular intervals. The concentration of the non-absorbable marker is measured to calculate the net water flux. A change from net secretion back towards absorption indicates the efficacy of the test compound.
Conclusion and Future Directions
This compound is a highly potent, voltage-independent inhibitor of the CFTR chloride channel with a well-defined in vitro mechanism of action. Its chemical properties make it a valuable research tool for studying CFTR function. Based on its potent inhibition of CFTR, this compound is predicted to be effective in reducing intestinal fluid loss in secretory diarrheas.
However, a critical gap in the current scientific literature is the lack of in vivo studies evaluating the efficacy of this compound in established animal models of secretory diarrhea. Future research should focus on addressing this gap, potentially through the development of more metabolically stable and soluble analogs of this compound. Such studies, utilizing the experimental models detailed in this guide, will be crucial in determining the therapeutic potential of the pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors for the treatment of devastating diarrheal diseases.
References
An In-depth Technical Guide to Pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrimido-pyrrolo-quinoxalinedione (PPQ) and related benzopyrimido-pyrrolo-oxazinedione (BPO) compounds as potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document details their discovery, mechanism of action, structure-activity relationships, experimental evaluation, and preclinical potential.
Executive Summary
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to dysfunctional or absent CFTR protein and subsequent dysregulation of ion and fluid transport across epithelial surfaces. While significant progress has been made in developing CFTR modulators (correctors and potentiators) for treating CF, the hyperactivation of CFTR also plays a key role in the pathophysiology of other diseases, such as secretory diarrheas and polycystic kidney disease (PKD). This has driven the search for potent and specific CFTR inhibitors. The pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds, identified through high-throughput screening, represents a significant advancement in this area, with lead compounds exhibiting nanomolar potency. This guide synthesizes the current knowledge on these inhibitors to aid in their further development and application.
Discovery of Pyrimido-pyrrolo-quinoxalinedione (PPQ) Inhibitors
The PPQ class of CFTR inhibitors was discovered through a high-throughput screening of approximately 110,000 small synthetic and natural compounds.[1][2] The screening utilized a cell-based fluorescence assay employing a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated halide influx in Fischer rat thyroid (FRT) cells stably expressing human CFTR.[3] This initial screen identified a novel chemical scaffold, the pyrimido-pyrrolo-quinoxalinediones.
Subsequent screening of 347 commercially available PPQ analogs led to the identification of PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) as the most potent compound from this initial library, with an IC50 of approximately 90 nM.[1][2]
Further optimization of the PPQ scaffold led to the development of the related benzopyrimido-pyrrolo-oxazinedione (BPO) class. This effort produced (R)-BPO-27 , an even more potent inhibitor with an IC50 of approximately 8 nM, along with improved metabolic stability and aqueous solubility.
Mechanism of Action
Patch-clamp electrophysiology studies have revealed that this compound inhibits CFTR through a voltage-independent mechanism. Unlike pore-blocking inhibitors, PPQs do not occlude the channel pore. Instead, they act by stabilizing the closed state of the CFTR channel, thereby reducing the probability of channel opening. The slow onset of inhibition at lower concentrations suggests an intracellular site of action.
Computational docking studies with the related BPO compounds suggest a potential binding site near the canonical ATP-binding sites at the interface of the nucleotide-binding domains (NBDs). This is consistent with experimental data showing that (R)-BPO-27 inhibits CFTR by competing with ATP.
Figure 1: Proposed mechanism of pyrimido-pyrrolo-quinoxalinedione (PPQ) and benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibition. These compounds are thought to stabilize the closed conformation of the CFTR channel, preventing its opening even in the presence of activating stimuli like ATP.
Quantitative Data and Structure-Activity Relationships (SAR)
A systematic structure-activity relationship (SAR) study of the PPQ and BPO series has been conducted to identify key structural features influencing inhibitory potency. While the full dataset for all 347 screened PPQ analogs is not publicly available, key findings from the lead optimization efforts have been published.
Table 1: Inhibitory Potency of Lead PPQ and BPO Compounds
| Compound | Chemical Class | IC50 (nM) for CFTR Inhibition | Reference |
| This compound | Pyrimido-pyrrolo-quinoxalinedione | ~90 | |
| (R)-BPO-27 | Benzopyrimido-pyrrolo-oxazinedione | ~8 |
Key SAR observations from the optimization of this compound to (R)-BPO-27 include:
-
Bromine Substitution: Addition of a bromine atom at the 5-position of the furan ring enhanced potency.
-
Ether Bridge: Replacement of the secondary amine with an ether bridge in the core structure improved metabolic stability.
-
Carboxylation: Introduction of a carboxylic acid group increased polarity and aqueous solubility.
These modifications collectively led to the development of (R)-BPO-27, a more potent and drug-like inhibitor compared to the initial hit, this compound.
Experimental Protocols
The discovery and characterization of PPQ CFTR inhibitors have relied on several key experimental techniques.
High-Throughput Screening: YFP-Based Halide Influx Assay
This cell-based assay was central to the initial discovery of the PPQ scaffold.
Principle: Fischer rat thyroid (FRT) cells are co-transfected to express both human CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by iodide ions. CFTR-mediated iodide influx into the cells upon channel activation leads to a decrease in YFP fluorescence, which can be measured in a high-throughput format using a fluorescence plate reader. The rate of fluorescence quenching is proportional to CFTR activity.
Abbreviated Protocol:
-
Cell Plating: FRT cells co-expressing CFTR and YFP are plated in 96- or 384-well microplates.
-
Compound Incubation: Test compounds (potential inhibitors) are added to the wells.
-
CFTR Activation: A cocktail of CFTR activators (e.g., forskolin, IBMX, and genistein) is added to stimulate CFTR channel opening.
-
Iodide Addition: An iodide-containing solution is added to the wells, replacing the chloride-containing buffer.
-
Fluorescence Reading: The plate is immediately read in a fluorescence plate reader, and the rate of fluorescence decrease is recorded over time.
-
Data Analysis: The rate of quenching in the presence of a test compound is compared to positive (activators only) and negative (no activators) controls to determine the percent inhibition.
Figure 2: A simplified workflow diagram for the YFP-based halide influx assay used in the high-throughput screening for CFTR inhibitors.
Electrophysiological Characterization: Patch-Clamp Analysis
Patch-clamp electrophysiology provides a direct measure of CFTR channel activity and is the gold standard for characterizing the mechanism of action of ion channel modulators.
Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ion currents flowing through single or multiple ion channels. The whole-cell configuration is often used to measure the total CFTR current from a cell, while the inside-out configuration allows for the study of single-channel kinetics and the application of intracellular signaling molecules.
Abbreviated Protocol (Whole-Cell Configuration):
-
Cell Preparation: Cells expressing CFTR (e.g., FRT or CHO cells) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette is filled with an appropriate intracellular solution and mounted on the patch-clamp amplifier headstage.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a giga-ohm seal.
-
Whole-Cell Access: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
CFTR Activation: CFTR channels are activated by including cAMP and ATP in the pipette solution or by adding membrane-permeable activators (e.g., forskolin) to the bath solution.
-
Compound Application: The CFTR inhibitor is applied to the cell via the bath solution.
-
Current Recording: The membrane potential is clamped at a set voltage, and the resulting ionic current is recorded before and after compound application to determine the extent of inhibition.
Preclinical Efficacy
The therapeutic potential of PPQ and BPO CFTR inhibitors has been evaluated in preclinical models of diseases characterized by CFTR hyperactivation.
Polycystic Kidney Disease (PKD)
In a neonatal mouse kidney organ culture model of PKD, both this compound and BPO-27 have been shown to prevent the formation and growth of cysts induced by cAMP agonists. BPO-27 was found to be more potent, inhibiting cyst growth with an IC50 of approximately 100 nM. This suggests that CFTR inhibition is a viable strategy for reducing fluid accumulation in renal cysts.
Secretory Diarrheas
The efficacy of these inhibitors has also been demonstrated in models of secretory diarrhea. The related BPO compound, (R)-BPO-27, has been shown to block CFTR-mediated chloride and fluid secretion in human intestinal enteroids and in mouse models of cholera and E. coli-induced diarrhea. In a mouse intestinal loop model, (R)-BPO-27 prevented fluid accumulation induced by cholera toxin and heat-stable enterotoxin of E. coli with an IC50 as low as 0.1 mg/kg.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for pyrimido-pyrrolo-quinoxalinedione (PPQ) or benzopyrimido-pyrrolo-oxazinedione (BPO) series of CFTR inhibitors. While other classes of CFTR inhibitors are under investigation for secretory diarrheas, the clinical development trajectory for the PPQ/BPO scaffold remains to be elucidated.
Conclusion
The pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors, including the highly potent BPO analogs, represents a significant achievement in the development of targeted therapies for diseases driven by CFTR hyperactivation. Their nanomolar potency, well-characterized mechanism of action, and promising preclinical efficacy in models of polycystic kidney disease and secretory diarrheas underscore their potential as therapeutic agents. This technical guide provides a foundational resource for researchers and drug developers interested in advancing these and similar compounds towards clinical application. Further investigation into their in vivo pharmacology, safety, and potential for clinical development is warranted.
References
- 1. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Computational binding study of CFTR to novel drug candidates - American Chemical Society [acs.digitellinc.com]
The Core of Voltage-Independent CFTR Inhibition by PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the voltage-independent inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by the novel pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102. This document collates key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The inhibitory effects of this compound on CFTR have been quantified across various experimental setups. The data consistently demonstrates nanomolar potency and a voltage-independent mechanism of action.
| Parameter | Value | Cell Type / Condition | Source |
| IC50 | ~90 nM | FRT cells expressing human CFTR (Short-circuit current, CPT-cAMP stimulated) | [1][2][3][4][5] |
| IC50 | << 1 µM | Non-permeabilized T84 and human bronchial epithelial cells (Forskolin and IBMX stimulated) | |
| Inhibition Mechanism | Stabilization of the channel closed state | Single-channel patch-clamp on CFTR-expressing FRT cells | |
| Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 (with 1 µM this compound) | Single-channel patch-clamp on CFTR-expressing FRT cells | |
| Mean Channel Open Time | Not significantly changed | Single-channel patch-clamp on CFTR-expressing FRT cells | |
| Mean Channel Closed Time | Greatly increased | Single-channel patch-clamp on CFTR-expressing FRT cells | |
| Unitary Conductance | Unchanged (7 pS at +80mV) | Single-channel patch-clamp on CFTR-expressing FRT cells | |
| Forskolin-stimulated Current Inhibition | ~65% inhibition with 0.5 µM this compound | Whole-cell patch-clamp on CFTR-expressing FRT cells | |
| Reversibility | Reversible | Short-circuit current measurements after washout | |
| Voltage Dependence | Voltage-independent | Whole-cell patch-clamp, linear current-voltage relationship maintained | |
| Specificity | No inhibition of calcium-activated chloride channels or cellular cAMP production | UTP-induced chloride currents in cystic fibrosis human bronchial cells and cAMP production assays |
Experimental Protocols
The characterization of this compound as a CFTR inhibitor has relied on a suite of established electrophysiological and cell-based assays.
Short-Circuit Current Measurements in Permeabilized FRT Cells
This method provides a direct and quantitative measure of CFTR chloride conductance.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable supports.
-
Permeabilization: The basolateral membrane is permeabilized with amphotericin B. This isolates the apical membrane current, which is dominated by CFTR activity.
-
Transepithelial Chloride Gradient: A chloride gradient is established across the apical membrane to drive current.
-
CFTR Activation: CFTR is maximally activated using a cAMP agonist, such as 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (CPT-cAMP).
-
Inhibitor Application: this compound is added to the apical side of the chamber at varying concentrations to determine the dose-dependent inhibition of the short-circuit current.
-
Data Analysis: The reduction in short-circuit current is measured and used to calculate the IC50 value for this compound.
Ussing Chamber Electrophysiology in Epithelial Monolayers
This technique assesses CFTR activity in more physiologically relevant non-permeabilized epithelial cell models.
-
Cell Culture: Human intestinal (T84) or bronchial epithelial cells are grown to form confluent monolayers on permeable supports.
-
Mounting: The monolayers are mounted in Ussing chambers.
-
CFTR Activation: CFTR is maximally activated by adding forskolin and 3-isobutyl-1-methylxanthine (IBMX) to the bathing solution.
-
Inhibitor Application: this compound is added to the apical solution to assess its inhibitory effect on the CFTR-mediated short-circuit current.
Patch-Clamp Electrophysiology
Patch-clamp techniques provide detailed insights into the mechanism of inhibition at the single-channel and whole-cell level.
-
Whole-Cell Configuration:
-
Cells: CFTR-expressing FRT cells are used.
-
CFTR Activation: CFTR is activated by including forskolin in the patch pipette solution.
-
Voltage Protocol: A series of voltage steps are applied to the cell, and the resulting whole-cell currents are recorded.
-
Inhibitor Application: this compound is added to the extracellular bath to determine its effect on the magnitude and voltage dependence of the CFTR current. The linear current-voltage relationship observed in the presence of this compound confirms its voltage-independent blocking mechanism.
-
-
Single-Channel (Cell-Attached) Configuration:
-
Cells: CFTR-expressing FRT cells are used.
-
CFTR Activation: CFTR channels within the patch are activated by including forskolin and IBMX in the bath solution.
-
Recording: The activity of individual CFTR channels is recorded at a constant holding potential (e.g., +80 mV).
-
Inhibitor Application: this compound is added to the bath, and its effect on channel gating (open and closed times) and conductance is analyzed. This method revealed that this compound does not alter the unitary conductance but significantly reduces the channel open probability by prolonging the closed state.
-
Visualizing Mechanisms and Workflows
Proposed Mechanism of this compound Action
The experimental evidence suggests that this compound acts intracellularly to modify the gating behavior of the CFTR channel, rather than by directly occluding the pore.
Caption: Proposed intracellular action of this compound on CFTR, stabilizing the closed state.
Experimental Workflow for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a critical step in characterizing any inhibitor. The following workflow outlines the key steps using the short-circuit current method.
Caption: Workflow for determining the IC50 of this compound using short-circuit current analysis.
Logical Relationship of this compound Characteristics
The key features of this compound's interaction with CFTR are logically interconnected, leading to its classification as a potent, voltage-independent inhibitor.
Caption: Interrelationship of this compound's properties leading to potent, voltage-independent CFTR inhibition.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Validation of the Vasopressin V2 Receptor in Polycystic Kidney Disease
Audience: Researchers, scientists, and drug development professionals. Foreword: As information on the specific compound "PPQ-102" is not publicly available, this guide focuses on a well-established and clinically validated target in Polycystic Kidney Disease (PKD): the Vasopressin V2 Receptor (V2R). The principles and methodologies detailed herein serve as a comprehensive blueprint for the target validation process, using the V2R antagonist Tolvaptan as a prime example.
Executive Summary
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, characterized by the relentless growth of fluid-filled cysts that ultimately lead to kidney failure.[1][2] A central pathogenic mechanism in ADPKD is the dysregulation of intracellular signaling pathways, particularly the cyclic adenosine monophosphate (cAMP) pathway.[1][3] The vasopressin V2 receptor (V2R), predominantly expressed in the renal collecting ducts, is a key regulator of cAMP production.[1] In ADPKD, elevated levels of the antidiuretic hormone arginine vasopressin (AVP) and potential V2R overexpression contribute to abnormally high intracellular cAMP levels. This, in turn, drives both the proliferation of cyst-lining epithelial cells and transepithelial fluid secretion, fueling cyst expansion. Consequently, the V2R has emerged as a critical therapeutic target, and its antagonism represents a cornerstone of modern ADPKD therapy. This guide details the preclinical and clinical validation of V2R as a target for ADPKD.
V2R Signaling Pathway in ADPKD Pathogenesis
In healthy kidney collecting duct cells, the binding of AVP to the V2R activates a stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase (AC) to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, facilitating water reabsorption.
In ADPKD, mutations in the PKD1 or PKD2 genes disrupt the function of the polycystin-1/polycystin-2 complex, leading to decreased intracellular calcium levels. This low-calcium environment removes the inhibition on calcium-sensitive adenylyl cyclase isoforms (primarily AC6), leading to elevated basal and AVP-stimulated cAMP production. This pathological increase in cAMP switches the cellular response from one of water transport to one of abnormal growth, stimulating the Ras/B-Raf/MEK/ERK signaling cascade, which promotes cell proliferation. Simultaneously, high cAMP levels activate the CFTR chloride channel, driving fluid secretion into the cyst lumen. Tolvaptan acts as a competitive antagonist at the V2R, blocking AVP binding and thereby reducing intracellular cAMP production and its downstream pro-cystogenic effects.
Preclinical Target Validation
The validation of V2R as a therapeutic target was rigorously established through extensive preclinical research using both in vitro and in vivo models.
In Vitro Experimental Protocols
This protocol is designed to quantify changes in intracellular cAMP levels in response to V2R stimulation and antagonism.
-
Cell Culture: Primary epithelial cells are isolated from human ADPKD kidneys and normal human kidneys (NHK) and cultured in a suitable medium (e.g., DMEM/F12) until confluent.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 25,000 cells per well and allowed to adhere overnight.
-
Treatment:
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of a V2R antagonist (e.g., Tolvaptan) or vehicle control for 15-30 minutes.
-
Cells are then stimulated with a V2R agonist (e.g., AVP or desmopressin [dDAVP]) or a direct adenylyl cyclase activator (e.g., forskolin) for 15 minutes.
-
-
Cell Lysis: The medium is removed, and cells are lysed using the buffer provided in the assay kit.
-
cAMP Quantification: Intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay, such as a commercial ELISA or a bioluminescent assay (e.g., Bridge-It cAMP assay). Data are normalized to the total protein content in each well.
-
Analysis: The ability of the V2R antagonist to inhibit agonist-induced cAMP production is determined by comparing treated versus untreated cells.
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture & Seeding: ADPKD and NHK cells are seeded in 24-well plates and grown to sub-confluence. Cells are then serum-starved for 24 hours to synchronize their cell cycles.
-
Treatment: Cells are treated with a V2R agonist (e.g., AVP), a growth factor (e.g., EGF), and/or a cAMP analog (e.g., 8-Br-cAMP) in the presence or absence of a V2R antagonist for 24-48 hours.
-
Radiolabeling: ³H-Thymidine (1 µCi/well) is added to the culture medium for the final 4-6 hours of the treatment period. During this time, the radiolabel is incorporated into newly synthesized DNA.
-
Harvesting: The medium is aspirated, and cells are washed with cold PBS. DNA is precipitated by adding cold 10% trichloroacetic acid (TCA).
-
Quantification: The TCA precipitate is dissolved in a sodium hydroxide solution, and the samples are transferred to scintillation vials. The amount of incorporated ³H-Thymidine is measured using a scintillation counter.
-
Analysis: A reduction in ³H-Thymidine incorporation in antagonist-treated cells, compared to agonist-stimulated cells, indicates an anti-proliferative effect. Studies have shown that cAMP stimulates proliferation in ADPKD cells but not in normal kidney cells.
In Vivo Evidence and Data
Orthologous animal models that recapitulate human PKD have been instrumental in validating the V2R target. Key models include the PCK rat (an ARPKD model also used for ADPKD studies) and various Pkd1 or Pkd2 mutant mouse lines. Administration of V2R antagonists like OPC-31260 and Tolvaptan in these models consistently demonstrated a significant reduction in disease progression.
| Parameter | Animal Model | Treatment | Control | Treated | % Reduction | Reference |
| Kidney Weight / Body Weight (%) | PCK Rat | Tolvaptan | 7.2 ± 0.3 | 4.8 ± 0.2 | 33% | in |
| Kidney Weight / Body Weight (%) | PCK Rat | Lixivaptan (Low Dose) | 5.3 ± 0.2 | 3.9 ± 0.2 | 26% | |
| Kidney Cystic Score | PCK Rat | Lixivaptan (Low Dose) | 3.5 ± 0.2 | 1.6 ± 0.2 | 54% | |
| Renal cAMP (pmol/mg protein) | PCK Rat | Lixivaptan (Low Dose) | 16.2 ± 1.1 | 12.5 ± 0.9 | 23% | |
| Kidney Weight / Body Weight (%) | Pkd1RC/RC Mouse | Tolvaptan | 2.1 ± 0.1 | 1.2 ± 0.1 | ~43% |
Table 1: Summary of Quantitative Data from Preclinical In Vivo Studies of V2R Antagonists in Rodent Models of PKD.
This protocol outlines a typical study to assess the efficacy of a V2R antagonist in a rodent model of PKD, such as the PCK rat.
-
Animal Model: Male and female PCK rats are obtained and housed under standard conditions.
-
Study Groups: At 4 weeks of age, animals are randomly assigned to one of several groups: Vehicle Control, Low-Dose V2R Antagonist, and High-Dose V2R Antagonist.
-
Drug Administration: The V2R antagonist is mixed into the standard rodent chow at specified concentrations (e.g., 0.5% for low dose, 1% for high dose) and provided ad libitum for a period of 8 weeks. The control group receives chow without the drug.
-
Monitoring:
-
Body weight and food/water consumption are monitored weekly.
-
Urine output is measured over a 24-hour period at specified intervals (e.g., at weeks 7 and 10) to confirm the aquaretic effect of the drug.
-
-
Terminal Procedures: At the end of the treatment period (e.g., 12 weeks of age), animals are euthanized.
-
Blood is collected for measurement of serum creatinine and blood urea nitrogen (BUN) to assess kidney function.
-
Kidneys and liver are excised, weighed, and photographed. The kidney-weight-to-body-weight ratio is calculated.
-
-
Tissue Analysis:
-
One kidney is snap-frozen for biochemical analysis, such as measuring tissue cAMP levels.
-
The other kidney is fixed in formalin, sectioned, and stained (e.g., with H&E or Picrosirius red) for histomorphometric analysis of the cystic index (percentage of cystic area) and fibrosis.
-
-
Statistical Analysis: Data from the treatment groups are compared to the control group using appropriate statistical tests (e.g., ANOVA or t-test) to determine efficacy.
Preclinical Validation Workflow
Clinical Validation of V2R Antagonism
The definitive validation of V2R as a target for ADPKD came from large-scale, randomized, placebo-controlled clinical trials of Tolvaptan. The two pivotal trials were TEMPO 3:4 and REPRISE.
The TEMPO 3:4 Trial
The Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO 3:4) trial was a 3-year study that enrolled 1,445 patients with ADPKD, relatively preserved kidney function (eGFR ≥ 60 mL/min/1.73 m²), and evidence of larger kidney size (Total Kidney Volume [TKV] ≥ 750 mL). The trial demonstrated that Tolvaptan significantly slowed the progression of ADPKD compared to placebo.
| Endpoint | Group | N | Result | p-value | Reference |
| Annual Rate of TKV Increase | Placebo | 484 | 5.5% per year | <0.001 | |
| Tolvaptan | 961 | 2.8% per year | |||
| Annual Rate of eGFR Decline | Placebo | 484 | -3.70 mL/min/1.73 m² | <0.001 | |
| Tolvaptan | 961 | -2.50 mL/min/1.73 m² |
Table 2: Key Efficacy Outcomes from the TEMPO 3:4 Clinical Trial over 3 Years.
The REPRISE Trial
The Replicating Evidence of Preserved Renal Function: an Investigation of Tolvaptan Safety and Efficacy in ADPKD (REPRISE) trial was designed to evaluate Tolvaptan in a population with more advanced disease. It enrolled 1,370 patients with later-stage CKD (eGFR 25-65 mL/min/1.73 m²). This 1-year trial confirmed the beneficial effect of Tolvaptan on slowing the decline of kidney function.
| Endpoint | Group | N | Result (Change from Baseline) | Difference | p-value | Reference |
| Change in eGFR (mL/min/1.73 m²) | Placebo | 687 | -3.61 | 1.27 | <0.001 | |
| Tolvaptan | 683 | -2.34 |
Table 3: Primary Efficacy Outcome from the REPRISE Clinical Trial over 1 Year.
Conclusion
The validation of the vasopressin V2 receptor as a therapeutic target in Polycystic Kidney Disease stands as a landmark achievement in nephrology. The journey from identifying the central role of the cAMP pathway in cystogenesis to the successful clinical application of the V2R antagonist Tolvaptan provides a clear and compelling case study in modern drug development. Foundational in vitro studies established the mechanistic link between V2R signaling and the pro-proliferative, pro-secretory phenotype of ADPKD cells. Subsequent efficacy in multiple orthologous animal models provided robust in vivo proof-of-concept, demonstrating that V2R antagonism could significantly slow cyst growth and preserve kidney function. This preclinical evidence was definitively confirmed in large-scale clinical trials, which showed that Tolvaptan slows both the increase in kidney volume and the decline in renal function in patients with ADPKD. The comprehensive body of evidence strongly validates the V2R as a critical and effective target for disease modification in ADPKD.
References
PPQ-102: A Foundational Guide for Researchers
This technical whitepaper provides an in-depth overview of the foundational research on PPQ-102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and potential therapeutic applications of this compound, particularly in the context of polycystic kidney disease (PKD) and secretory diarrheas.
Introduction
This compound, chemically known as 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, emerged from a screening of approximately 110,000 small molecules. It belongs to a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR inhibitors.[1][2] A key characteristic of this compound is that it is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and block efficiency.[1][2] Foundational studies have demonstrated its nanomolar potency in inhibiting CFTR, making it a significant tool for studying CFTR function and a potential therapeutic agent.[1]
Mechanism of Action
This compound functions as a voltage-independent inhibitor of the CFTR chloride channel. Patch-clamp analysis has revealed that it does not alter the unitary conductance of the channel but significantly reduces the channel's open probability (Po) by stabilizing its closed state. This is achieved by markedly increasing the mean channel closed time without significantly affecting the mean open time. This gating modification suggests an intracellular site of action for this compound, likely at the nucleotide-binding domains of CFTR. The inhibition is reversible, with CFTR chloride current being fully restored after washout of the compound.
Caption: Proposed mechanism of this compound inhibiting the cAMP-activated CFTR chloride channel.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound.
| Parameter | Value | Cell Types/Model | Reference |
| IC50 for CFTR Inhibition | ~90 nM | CFTR-expressing epithelial cells, T84 cells | |
| CFTR Inhibition at high conc. | ~100% | CFTR-expressing epithelial cells | |
| Effect on CFTR Channel Po | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 (at 1 µM) | Cell-attached patch-clamp | |
| Effect on Mean Channel Open Time | Not significantly changed | Cell-attached patch-clamp | |
| Effect on Mean Channel Closed Time | Greatly increased | Cell-attached patch-clamp | |
| Unitary Conductance | Unchanged (7 pS at +80mV) | Cell-attached patch-clamp |
Table 1: In Vitro Potency and Channel Gating Effects of this compound
| Model System | Concentration | Effect | Reference |
| Embryonic Kidney Organ Culture (PKD Model) | 0.5 µM | ~60% inhibition of cyst formation | |
| Embryonic Kidney Organ Culture (PKD Model) | 2.5 µM and 5 µM | Near complete absence of cysts | |
| Embryonic Kidney Organ Culture (PKD Model) | 0.5 µM and 5 µM (for 3 days) | Reduction in fluid accumulation in preformed cysts |
Table 2: Efficacy of this compound in a Polycystic Kidney Disease Model
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
The initial identification of the PPQ class of inhibitors was performed using a high-throughput screening assay measuring halide influx in CFTR-expressing epithelial cells.
-
Cell Line: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).
-
Assay Principle: The fluorescence of the YFP is quenched by iodide. Cells are first incubated with the test compounds. CFTR is then stimulated with forskolin and isobutylmethylxanthine (IBMX) to open the channels. An iodide-containing solution is then added, and the rate of fluorescence quenching is measured, which is proportional to the halide influx through CFTR. Inhibitors of CFTR will slow the rate of quenching.
-
Procedure:
-
Plate FRT-CFTR-YFP cells in 96-well microplates.
-
Incubate cells with test compounds (from a ~110,000 compound library) for 10-20 minutes.
-
Activate CFTR with a cocktail of 10 µM forskolin and 100 µM IBMX.
-
Measure baseline YFP fluorescence using a plate reader.
-
Add an iodide-containing solution and measure the rate of fluorescence decrease over time.
-
Compounds that significantly reduce the rate of iodide influx are identified as potential CFTR inhibitors.
-
This electrophysiological technique was used to quantify CFTR-mediated chloride transport across a polarized epithelial cell monolayer.
-
Cell Lines: Human intestinal (T84) and bronchial epithelial cells grown on permeable filter supports.
-
Apparatus: Ussing chamber system with voltage-clamp apparatus.
-
Procedure:
-
Mount the cell-coated filter supports in the Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both sides with symmetrical Ringer's solution.
-
Permeabilize the basolateral membrane with amphotericin B to isolate the apical membrane current, which is a direct measure of CFTR chloride conductance.
-
Clamp the transepithelial voltage to zero and measure the short-circuit current (Isc).
-
Establish a transepithelial chloride gradient to drive Cl- secretion.
-
Activate CFTR with agonists like forskolin (10 µM) and IBMX (100 µM).
-
Once a stable Isc is achieved, add this compound cumulatively to the apical side to determine the dose-response relationship and calculate the IC50.
-
Caption: Workflow for measuring CFTR inhibition using the short-circuit current technique.
Single-channel patch-clamp recordings were used to investigate the biophysical mechanism of this compound's inhibitory action.
-
Configuration: Cell-attached patch-clamp.
-
Procedure:
-
Culture CFTR-expressing cells on glass coverslips.
-
Use a glass micropipette with a fire-polished tip to form a high-resistance seal (gigaohm seal) with the cell membrane, isolating a small patch of the membrane containing one or more CFTR channels.
-
Activate CFTR channels in the patch by including 10 µM forskolin and 100 µM IBMX in the bath solution.
-
Apply a defined pipette potential (e.g., +80 mV) and record the single-channel currents.
-
After obtaining baseline recordings, apply 1 µM this compound to the bath and continue recording to observe its effect on channel activity.
-
Analyze the recordings to determine the channel open probability (Po), mean open time, and mean closed time before and after the addition of this compound.
-
This ex vivo model was used to assess the efficacy of this compound in preventing and reversing cyst formation.
-
Source: Kidneys from day 13.5 (E13.5) mouse embryos.
-
Culture Conditions: Kidneys are maintained in a defined medium on a floating filter.
-
Cyst Induction: Cyst formation is induced by adding a cAMP agonist (e.g., 8-Br-cAMP) to the culture medium, which stimulates CFTR-dependent fluid secretion into the renal tubules, causing them to swell and form cysts.
-
Procedure for Prevention:
-
Harvest E13.5 embryonic kidneys and place them in organ culture.
-
Culture the kidneys in a defined medium containing a cAMP agonist and various concentrations of this compound (e.g., 0, 0.5, 2.5, 5 µM) for 3-4 days.
-
Monitor and quantify cyst formation and kidney size over the culture period.
-
-
Procedure for Reversal:
-
Culture the kidneys in a medium with a cAMP agonist for a period to allow cysts to form.
-
Subsequently, add this compound to the medium and continue the culture for an additional 1-2 days.
-
Measure the change in the size of the preformed cysts.
-
Chemical Synthesis of this compound
The synthesis of this compound was accomplished in a six-step process.
Caption: Overview of the chemical synthesis pathway for this compound.
Conclusion
The foundational research on this compound has established it as a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel. Its mechanism of action, involving the stabilization of the channel's closed state, has been well-characterized through detailed electrophysiological studies. Furthermore, its efficacy in a preclinical model of polycystic kidney disease highlights its potential as a lead compound for developing novel therapies for PKD and other conditions characterized by excessive CFTR-mediated fluid secretion. The availability of a detailed synthetic route and robust experimental protocols provides a solid foundation for further investigation and development by the scientific community.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PPQ-102 Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] With an IC50 value of approximately 90 nM, it represents a valuable tool for studying the physiological roles of CFTR and for investigating potential therapeutic strategies for conditions such as polycystic kidney disease and secretory diarrheas.[1][4] These application notes provide a detailed electrophysiology protocol for characterizing the inhibitory effects of this compound on CFTR channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound inhibits CFTR by a mechanism that involves altered channel gating. Patch-clamp studies have revealed that this compound stabilizes the closed state of the CFTR channel, thereby reducing the probability of the channel being open. This is evidenced by a significant increase in the mean channel closed time without a significant change in the mean channel open time or unitary conductance. The inhibition is not dependent on the membrane potential, a characteristic attributed to the uncharged nature of the PPQ molecule at physiological pH. The inhibitory effect of this compound is reversible upon washout.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's effect on CFTR channels.
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 | ~90 nM | Fischer rat thyroid (FRT) cells expressing human CFTR | |
| Inhibition | Complete at higher concentrations | FRT cells expressing human CFTR | |
| Effect on Unitary Conductance | No change | Cell-attached patches on FRT cells | |
| Effect on Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 (at 1 µM) | Cell-attached patches on FRT cells | |
| Effect on Mean Open Time | No significant change | Cell-attached patches on FRT cells | |
| Effect on Mean Closed Time | Greatly increased | Cell-attached patches on FRT cells | |
| Voltage Dependence | Voltage-independent | Whole-cell and single-channel recordings |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for a detailed, step-by-step guide.
This protocol is designed for studying the effect of this compound on CFTR chloride currents in a suitable mammalian cell line expressing CFTR (e.g., Fischer Rat Thyroid (FRT) cells or Chinese Hamster Ovary (CHO) cells stably transfected with human CFTR).
Materials:
-
Cells: FRT or CHO cells stably expressing human CFTR.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Extracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 5 EGTA, 1 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with Tris.
-
CFTR Activators: Forskolin (10 µM) and IBMX (100 µM) or Genistein (50 µM).
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries: For pulling patch pipettes.
-
Perfusion system: For solution exchange.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped at the tip.
-
-
Establishing a Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
CFTR Current Activation:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 500 ms) to record baseline currents.
-
Activate CFTR channels by perfusing the cell with the extracellular solution containing CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX). Allow 5-10 minutes for the current to stabilize.
-
-
Application of this compound:
-
Prepare working dilutions of this compound in the activator-containing extracellular solution. It is crucial to keep the final DMSO concentration below 0.1% to avoid solvent effects.
-
Perfuse the cell with different concentrations of this compound, starting from a low concentration (e.g., 10 nM) and increasing stepwise to a high concentration (e.g., 1 µM).
-
Record the current at each concentration after it has reached a steady-state level (typically 2-5 minutes).
-
-
Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.
-
Normalize the current at each concentration to the maximal activated current (before this compound application).
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
Construct current-voltage (I-V) relationship plots in the absence and presence of this compound to confirm the voltage-independent nature of the block.
-
Visualizations
Signaling Pathway of CFTR Activation and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPQ 102 | CFTR Blockers: R&D Systems [rndsystems.com]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PPQ-102 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of PPQ-102, a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, in cell culture applications.
Introduction
This compound is a pyrimido-pyrrolo-quinoxalinedione compound that acts as a highly potent inhibitor of the CFTR chloride channel, with an IC50 value in the nanomolar range.[1][2] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, allowing for voltage-independent channel blocking.[2][3] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby reducing chloride ion transport. These characteristics make this compound a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive fluid secretion, such as polycystic kidney disease (PKD).
Mechanism of Action: CFTR Inhibition
This compound directly targets and inhibits the CFTR chloride channel. This inhibition is achieved not by blocking the pore of the channel, but by altering its gating mechanism. Specifically, this compound stabilizes the channel in its closed conformation, which significantly reduces the probability of the channel opening and thus decreases the overall chloride current. This voltage-independent action ensures consistent inhibitory activity regardless of the cell's membrane potential.
Caption: Mechanism of this compound action on the CFTR channel.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 (CFTR Inhibition) | ~90 nM | CFTR-expressing epithelial cells | |
| CFTR Current Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Measured via whole-cell patch-clamp. |
| Channel Open Probability (Po) Reduction | From 0.50 to 0.14 | CFTR-expressing FRT cells | At a concentration of 1 µM this compound. |
Table 2: Efficacy of this compound in a Polycystic Kidney Disease (PKD) Organ Culture Model
| Concentration | Effect on Cyst Formation | Duration of Treatment |
| 0.5 µM | ~60% inhibition | 4 days |
| 2.5 µM | Near complete inhibition | 4 days |
| 5 µM | Near complete inhibition | 4 days |
Data derived from an embryonic mouse kidney organ culture model where cyst formation was induced by 8-Br-cAMP.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. A stock concentration of 10-20 mM is recommended. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 438.48 g/mol ), dissolve 4.38 mg in 1 mL of DMSO.
-
Gentle warming and vortexing may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol for Inhibition of Cyst Formation in an Embryonic Kidney Organ Culture Model
This protocol is based on the methodology described by Tradtrantip et al. (2009).
Materials:
-
Time-mated pregnant mice (E13.5)
-
Defined cell culture medium (e.g., DMEM/F12)
-
8-Bromo-cyclic adenosine monophosphate (8-Br-cAMP)
-
This compound stock solution
-
Cell culture plates
-
Dissecting microscope and tools
Caption: Workflow for the kidney cyst inhibition assay.
Procedure:
-
Isolate embryonic kidneys from E13.5 mice under a dissecting microscope.
-
Place the kidneys on filter supports in a cell culture plate containing a defined culture medium.
-
To induce cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in the 8-Br-cAMP-containing medium. Effective concentrations range from 0.5 µM to 5 µM.
-
Culture the embryonic kidneys for 4 days, replacing the medium as needed.
-
Following the incubation period, visualize the kidneys using light microscopy and quantify the cystic area to assess the inhibitory effect of this compound.
Protocol for Reversing Pre-formed Cysts in an Embryonic Kidney Organ Culture Model
This protocol allows for the assessment of this compound's ability to reduce the size of existing cysts.
Procedure:
-
Follow steps 1-3 from the protocol for inhibiting cyst formation.
-
Culture the embryonic kidneys in the 8-Br-cAMP-containing medium for 3 days to allow for the development of pre-formed cysts.
-
After 3 days, add this compound to the culture medium at the desired final concentration (e.g., 5 µM).
-
Continue to culture the kidneys for an additional 1-2 days.
-
Monitor and quantify the change in cyst size over this period. A notable reduction in cyst size is expected.
Further Applications and Considerations
-
Airway Epithelial Cells: this compound has been shown to increase the production of Vascular Endothelial Growth Factor A (VEGF-A) in airway epithelial cells in vitro. Researchers studying airway inflammation and repair may find this compound useful.
-
Reversibility: The inhibitory effect of this compound on CFTR is reversible. Washing out the compound can restore CFTR function.
-
Solubility: Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media to avoid precipitation.
For further information, refer to the primary literature cited. These protocols should be adapted as necessary for specific cell lines and experimental conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPQ-102 in Embryonic Kidney Organ Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1] Its efficacy in reducing cyst formation and growth has been demonstrated in embryonic kidney organ culture models of polycystic kidney disease (PKD).[1][2] Unlike previous CFTR inhibitors, this compound is an uncharged molecule at physiological pH, allowing for voltage-independent inhibition and stabilization of the closed state of the CFTR channel.[1][2] These characteristics make this compound a valuable tool for studying the role of CFTR in renal development and disease, and a potential therapeutic candidate for PKD.
This document provides detailed application notes and protocols for the use of this compound in embryonic kidney organ culture, including quantitative data on its effects, experimental procedures, and a diagram of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in an embryonic kidney organ culture model of PKD. In this model, cyst formation is induced by the CFTR agonist 8-Br-cAMP.
Table 1: Effect of this compound on Cyst Formation in 8-Br-cAMP-Treated Embryonic Kidney Cultures
| Treatment Group | This compound Concentration (µM) | Fractional Kidney Area Occupied by Cysts (%) (Mean ± SE) |
| Control | 0 | 0 |
| 8-Br-cAMP | 0 | 5.5 ± 0.8 |
| 8-Br-cAMP + this compound | 0.5 | 2.2 ± 0.5 |
| 8-Br-cAMP + this compound | 5 | 1.8 ± 0.4 |
Data adapted from a study on embryonic mouse kidneys cultured for 4 days.
Table 2: Effect of this compound on Pre-formed Cysts in 8-Br-cAMP-Treated Embryonic Kidney Cultures
| Treatment Group | This compound Concentration (µM) | Change in Cyst Area (%) (Mean ± SE) |
| 8-Br-cAMP (continued) | 0 | Increase |
| 8-Br-cAMP + this compound | 2.5 | Reduction |
Qualitative data from the study indicates that this compound not only prevents but also reverses renal cyst expansion.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cyst formation in the embryonic kidney.
Caption: this compound inhibits CFTR-mediated chloride and fluid secretion, thereby reducing cystogenesis.
Experimental Protocols
Embryonic Kidney Organ Culture for PKD Model
This protocol is adapted from established methods for culturing embryonic mouse kidneys to model polycystic kidney disease.
Materials:
-
Timed-pregnant mice (E13.5)
-
Dissection microscope
-
Fine forceps and dissecting needles
-
Culture medium: Defined medium (e.g., DMEM/F12) supplemented with transferrin, selenium, and insulin.
-
Polycarbonate filters (0.4 µm pore size)
-
Culture dishes
-
8-Br-cAMP (Sigma-Aldrich)
-
This compound (synthesized as described in previous studies)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator (37°C, 5% CO2)
Procedure:
-
Kidney Dissection:
-
Euthanize a timed-pregnant mouse at embryonic day 13.5 (E13.5) using a humane method approved by your institution's animal care committee.
-
Dissect the embryos from the uterus in a sterile environment.
-
Under a dissection microscope, carefully isolate the metanephric kidneys from the embryos.
-
-
Organ Culture Setup:
-
Place a sterile polycarbonate filter on a stainless-steel grid in a culture dish.
-
Add culture medium to the dish until the filter is wet, but the kidneys placed on top will be at the air-liquid interface.
-
Carefully transfer the isolated embryonic kidneys onto the surface of the filter.
-
-
Treatment:
-
Prepare stock solutions of 8-Br-cAMP and this compound in an appropriate solvent (e.g., DMSO). The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) and should be consistent across all treatment groups, including controls.
-
For inducing cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.
-
For testing the inhibitory effect of this compound, add the compound to the 8-Br-cAMP-containing medium at desired concentrations (e.g., 0.5 µM and 5 µM).
-
Include a vehicle control group (medium with 8-Br-cAMP and the same concentration of DMSO used for this compound).
-
Include a negative control group with culture medium only (no 8-Br-cAMP or this compound).
-
-
Incubation and Observation:
-
Culture the kidneys for 4-5 days in a humidified incubator at 37°C with 5% CO2.
-
Monitor kidney growth and cyst formation daily using a light microscope.
-
Capture images for later quantitative analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on embryonic kidney organ culture.
Caption: Workflow for assessing this compound's effect on embryonic kidney cyst formation.
Data Analysis
-
Quantification of Cyst Area:
-
Using image analysis software (e.g., ImageJ), measure the total area of the kidney and the total area occupied by cysts in the captured images.
-
Calculate the fractional kidney area occupied by cysts for each kidney.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the different treatment groups.
-
-
Histological Analysis (Optional):
-
Fix the cultured kidneys in 4% paraformaldehyde.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the morphology of the cysts and surrounding kidney tissue.
-
Conclusion
This compound serves as a powerful research tool for investigating the pathophysiology of cystic kidney diseases in embryonic organ culture models. The protocols and data presented here provide a framework for researchers to utilize this compound to explore the role of CFTR in renal development and to evaluate the therapeutic potential of CFTR inhibitors.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening and Functional Characterization of CFTR Inhibitors using Short-Circuit Current Measurements with PPQ-102
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Its dysfunction is implicated in several diseases, most notably cystic fibrosis and polycystic kidney disease (PKD). Consequently, identifying and characterizing potent and specific CFTR inhibitors is a significant focus in drug development. Short-circuit current (Isc) measurements in an Ussing chamber provide a robust and quantitative method to assess ion transport across epithelial cell monolayers. This application note details the use of PPQ-102, a potent pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor, in conjunction with Isc measurements for functional characterization and high-throughput screening of CFTR modulators.
This compound is a highly potent, voltage-independent CFTR chloride channel inhibitor with an IC50 of approximately 90 nM.[1][2][3] Its efficacy in reducing cyst size in models of polycystic kidney disease highlights its therapeutic potential.[1][2] This document provides detailed protocols for utilizing this compound as a reference compound in Isc assays, enabling the investigation of CFTR function and the screening of novel therapeutic agents.
Data Presentation
The following tables summarize key quantitative data for this compound, providing essential parameters for experimental design and data interpretation.
Table 1: Potency of this compound in CFTR Inhibition
| Parameter | Value | Cell Line | Measurement Technique | Reference |
| IC50 | ~90 nM | FRT cells expressing CFTR | Short-circuit current | |
| Inhibition | ~65% at 0.5 µM | FRT cells expressing CFTR | Whole-cell patch clamp | |
| Inhibition | >85% at 20-30 µM | - | VRAC/LRRC8 conductance |
Table 2: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 438.48 g/mol | |
| Formula | C26H22N4O3 | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming | |
| Storage | Store at -20°C | |
| CAS No. | 931706-15-9 |
Experimental Protocols
Protocol 1: Preparation of Cell Monolayers for Ussing Chamber Experiments
This protocol describes the culture of epithelial cells on permeable supports to form polarized monolayers suitable for Isc measurements.
Materials:
-
Epithelial cell line (e.g., FRT, T84, or Calu-3)
-
Cell culture medium appropriate for the chosen cell line
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the epithelial cells onto the apical side of the permeable inserts at a high density to ensure the formation of a confluent monolayer.
-
Cell Culture: Culture the cells for an appropriate duration (typically 7-21 days, depending on the cell line) to allow for differentiation and the formation of tight junctions.
-
Monitor Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) periodically using a voltmeter to monitor the integrity of the cell monolayer. A stable and high TEER value indicates a well-formed barrier.
-
Ready for Experiment: Once the TEER values have plateaued at a level appropriate for the specific cell line, the monolayers are ready for Ussing chamber experiments.
Protocol 2: Short-Circuit Current Measurement in an Ussing Chamber
This protocol outlines the general procedure for measuring Isc across epithelial cell monolayers mounted in an Ussing chamber.
Materials:
-
Ussing chamber system (e.g., EasyMount Ussing Chamber System)
-
Voltage-clamp amplifier
-
Data acquisition system and software
-
Ringer's solution or other appropriate physiological buffer
-
Carbogen gas (95% O2 / 5% CO2)
-
Water bath or heating system to maintain 37°C
-
Epithelial cell monolayers on permeable supports
-
Test compounds (e.g., Forskolin, IBMX, CFTR inhibitors like this compound)
Procedure:
-
System Preparation: Assemble and calibrate the Ussing chamber system according to the manufacturer's instructions. Equilibrate the physiological buffer to 37°C and continuously bubble with carbogen gas.
-
Mounting the Monolayer: Carefully excise the permeable support membrane from the insert and mount it between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Equilibration: Fill both the apical and basolateral chambers with the pre-warmed and gassed physiological buffer. Allow the system to equilibrate for 15-30 minutes until a stable baseline Isc is achieved.
-
Baseline Measurement: Record the stable baseline short-circuit current (Isc).
-
CFTR Activation: To measure CFTR-mediated chloride secretion, stimulate the cells by adding a cAMP agonist cocktail (e.g., Forskolin and IBMX) to the basolateral side. This will induce an increase in Isc.
-
Inhibitor Addition: Once a stable stimulated Isc is reached, add the CFTR inhibitor (e.g., this compound) to the apical chamber in a cumulative, dose-dependent manner. Record the resulting decrease in Isc.
-
Data Analysis: The change in Isc following the addition of the inhibitor represents the degree of CFTR inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of CFTR Activation and Inhibition
Caption: CFTR activation by cAMP signaling and inhibition by this compound.
Experimental Workflow for Isc Measurement
Caption: Workflow for short-circuit current (Isc) measurement.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PPQ-102 for In Vitro Modeling of Polycystic Kidney Disease
Introduction
PPQ-102 is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] It has emerged as a valuable research tool for the in vitro modeling of polycystic kidney disease (PKD). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to study PKD pathogenesis and evaluate potential therapeutic interventions.
Mechanism of Action
This compound exerts its inhibitory effect on CFTR through a voltage-independent mechanism, stabilizing the closed state of the channel.[1][4] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning and ensures consistent blocking efficiency. Patch-clamp analyses have confirmed that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability by increasing the mean closed time. This mode of action suggests that this compound likely interacts with the nucleotide-binding domains on the intracellular surface of CFTR.
In Vitro Disease Model: Polycystic Kidney Disease (PKD)
This compound has been effectively used in an embryonic kidney organ culture model to simulate key aspects of PKD. In this model, the formation and growth of renal cysts are induced, and the efficacy of this compound in preventing and reversing cyst expansion is evaluated. This model provides a physiologically relevant system to study the role of CFTR-mediated chloride secretion in cystogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies using this compound in in vitro PKD models.
Table 1: Inhibitory Potency of this compound on CFTR
| Parameter | Value | Cell Types | Activation Method | Reference |
| IC50 | ~90 nM | CFTR-expressing epithelial cells | Forskolin |
Table 2: Effect of this compound on Cyst Formation in an Embryonic Kidney Organ Culture Model of PKD
| Treatment Group | This compound Concentration | Cyst Volume (Fractional Kidney Area) | Inhibition of Cyst Formation | Reference |
| Control (no cAMP stimulation) | 0 µM | Not specified | - | |
| 8-Br-cAMP | 0 µM | Baseline for cyst formation | 0% | |
| 8-Br-cAMP + this compound | 0.5 µM | Significantly reduced | ~60% | |
| 8-Br-cAMP + this compound | 2.5 µM | Near complete absence of cysts | >90% | |
| 8-Br-cAMP + this compound | 5 µM | Near complete absence of cysts | >90% |
Table 3: Effect of this compound on Pre-formed Cysts in an Embryonic Kidney Organ Culture Model of PKD
| Treatment Group | This compound Concentration | Observation | Reference |
| Pre-formed cysts + this compound | 0.5 µM, 5 µM | Reduction in fluid accumulation and cyst size |
Experimental Protocols
Protocol 1: Embryonic Kidney Organ Culture for PKD Modeling
This protocol describes the establishment of an in vitro PKD model using embryonic mouse kidneys, as referenced in the literature.
Materials:
-
Timed-pregnant mice (E13.5)
-
Defined culture medium
-
8-Bromo-cAMP (8-Br-cAMP)
-
This compound
-
Culture plates
-
Dissecting microscope and tools
-
Incubator (37°C, 5% CO2)
-
Imaging system with analysis software
Procedure:
-
Euthanize a timed-pregnant mouse at embryonic day 13.5 (E13.5) using an approved protocol.
-
Aseptically dissect the embryonic kidneys under a dissecting microscope.
-
Place the whole embryonic kidneys on a culture plate with defined medium.
-
To induce cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.
-
For prevention studies, add this compound at desired concentrations (e.g., 0.5 µM, 5 µM) to the culture medium at the beginning of the culture period along with 8-Br-cAMP.
-
For reversal studies, culture the kidneys with 8-Br-cAMP for a period to allow cyst formation, then add this compound at desired concentrations to the medium.
-
Culture the kidneys for 4 days in an incubator at 37°C with 5% CO2.
-
Monitor and capture transmission light micrographs of the kidneys daily.
-
At the end of the culture period, quantify the cyst volume by measuring the fractional kidney area occupied by cysts using image analysis software.
Protocol 2: Short-Circuit Current Measurement for CFTR Inhibition
This protocol outlines the measurement of CFTR-mediated chloride current and its inhibition by this compound in epithelial cell monolayers.
Materials:
-
CFTR-expressing epithelial cell lines (e.g., T84 human intestinal cells, human bronchial cells)
-
Permeable supports for cell culture
-
Ussing chamber system
-
Ringer's solution
-
Forskolin
-
This compound
-
Amphotericin B (for basolateral permeabilization)
-
Data acquisition system
Procedure:
-
Culture CFTR-expressing epithelial cells on permeable supports until a confluent monolayer is formed.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Bathe both sides of the monolayer with Ringer's solution and maintain at 37°C.
-
Permeabilize the basolateral membrane with amphotericin B to isolate the apical CFTR chloride conductance.
-
Establish a transepithelial chloride gradient.
-
Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Stimulate CFTR channel activity by adding forskolin (e.g., 10 µM) to the apical or basolateral side. An increase in Isc indicates CFTR activation.
-
Once a stable stimulated Isc is achieved, add this compound at various concentrations to the apical side.
-
Record the inhibition of the Isc over time.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
To test for reversibility, wash out this compound and monitor the recovery of the forskolin-stimulated Isc.
Visualizations
Caption: Mechanism of this compound action on the CFTR chloride channel.
Caption: Workflow for PKD in vitro modeling using this compound.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPQ-102 in Polycystic Kidney Disease (PKD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to a significant decline in renal function. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] PPQ-102 has been identified as a highly potent, small-molecule inhibitor of CFTR, offering a promising therapeutic strategy to slow cyst growth in PKD.[1][4]
This compound, a pyrimido-pyrrolo-quinoxalinedione, is a reversible and uncharged CFTR inhibitor at physiological pH. This characteristic allows it to act on the intracellular surface of the CFTR channel without being influenced by membrane potential-dependent partitioning. Patch-clamp studies have demonstrated that this compound stabilizes the closed state of the CFTR channel, thereby inhibiting chloride efflux and subsequent fluid secretion. Its efficacy in reducing cyst size has been demonstrated in preclinical models of PKD.
These application notes provide a comprehensive overview of the use of this compound in PKD research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Quantitative Data
The following table summarizes the key quantitative data for this compound in PKD-related research.
| Parameter | Value | Cell/Model System | Notes | Reference |
| IC₅₀ | ~90 nM | CFTR-expressing Fischer Rat Thyroid (FRT) cells | Determined by short-circuit current analysis following CFTR stimulation with the cAMP agonist CPT-cAMP. | |
| IC₅₀ | < 1 µM | Human intestinal (T84) and bronchial epithelial cells | Inhibition of forskolin- and IBMX-stimulated CFTR-mediated short-circuit current. | |
| Cyst Formation Inhibition | ~60% inhibition at 0.5 µM | Embryonic mouse kidney organ culture model (induced by 8-Br-cAMP) | Demonstrates the potency of this compound in a disease-relevant model. | |
| Cyst Formation Inhibition | Near complete absence of cysts at 2.5 µM and 5 µM | Embryonic mouse kidney organ culture model (induced by 8-Br-cAMP) | Highlights the dose-dependent efficacy of this compound in preventing cystogenesis. | |
| Synergistic Effect | Potentiated inhibition of cyst enlargement with Senicapoc (5 µM) | Pkd1-/- murine metanephroi | Suggests potential combination therapy approaches. |
Signaling Pathway
The primary mechanism of action of this compound in the context of PKD is the inhibition of the CFTR chloride channel, which plays a crucial role in the cAMP-mediated fluid secretion pathway that drives cyst expansion.
Experimental Protocols
Protocol 1: Inhibition of Cyst Formation in an Embryonic Kidney Organ Culture Model
This protocol details the methodology to assess the efficacy of this compound in preventing the formation of cysts in an ex vivo model of PKD.
Materials:
-
Timed-pregnant mice (E13.5)
-
Defined culture medium (e.g., DMEM/F12)
-
8-Bromo-cyclic AMP (8-Br-cAMP)
-
This compound
-
DMSO (vehicle control)
-
Culture plates
-
Dissecting microscope and tools
-
Incubator (37°C, 5% CO₂)
-
Imaging system (e.g., transmission light microscope)
Procedure:
-
Kidney Isolation: Euthanize a timed-pregnant mouse at embryonic day 13.5 (E13.5). Dissect the embryonic kidneys under sterile conditions.
-
Organ Culture Setup: Place individual embryonic kidneys on a supportive filter on a stainless-steel grid in a culture dish containing defined medium.
-
Induction of Cyst Formation: To induce cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the 8-Br-cAMP-containing medium at final concentrations of 0.5 µM, 2.5 µM, and 5 µM.
-
Include a vehicle control group with DMSO equivalent to the highest concentration of this compound used.
-
Include a negative control group with no 8-Br-cAMP or this compound.
-
-
Incubation: Culture the kidneys for 4 days at 37°C in a humidified incubator with 5% CO₂.
-
Analysis:
-
Monitor kidney morphology and cyst development daily using a transmission light microscope.
-
After 4 days, capture images of the kidneys.
-
Quantify the extent of cyst formation by measuring the fractional kidney area occupied by cysts using image analysis software.
-
Protocol 2: Reversal of Pre-formed Cysts in an Embryonic Kidney Organ Culture Model
This protocol is designed to evaluate the ability of this compound to reduce the size of already-formed cysts.
Materials:
-
Same as Protocol 1.
Procedure:
-
Kidney Isolation and Culture: Isolate E13.5 mouse kidneys as described in Protocol 1.
-
Cyst Induction: Culture the kidneys in medium containing 100 µM 8-Br-cAMP for 3 days to allow for the development of pre-formed cysts.
-
This compound Treatment: After 3 days, add this compound to the 8-Br-cAMP-containing medium at the desired final concentrations (e.g., 5 µM).
-
Incubation: Continue the culture for an additional 1-2 days.
-
Analysis:
-
Observe and document the changes in cyst size daily.
-
Quantify the reduction in cyst volume by comparing the fractional cyst area before and after this compound treatment.
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for evaluating this compound in the embryonic kidney organ culture model.
Conclusion
This compound is a potent and specific inhibitor of the CFTR chloride channel, representing a valuable tool for PKD research and a potential therapeutic candidate. The provided protocols and data serve as a guide for researchers to investigate the role of CFTR in PKD pathogenesis and to evaluate the efficacy of this compound in relevant preclinical models. Further in vivo studies in animal models of PKD are warranted to fully assess the therapeutic potential of this compound.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule CFTR inhibitors slow cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PPQ-102 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 value of approximately 90 nM.[1][2][3][4] It operates in a voltage-independent manner, effectively blocking the CFTR channel by stabilizing its closed state. Due to its mechanism of action, this compound has been utilized in research to study the role of CFTR in various physiological processes and disease models, notably in reducing the size and number of renal cysts in models of polycystic kidney disease. These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in in vitro research.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 438.48 g/mol | |
| Molecular Formula | C₂₆H₂₂N₄O₃ | |
| IC₅₀ (CFTR) | ~90 nM | |
| Appearance | Light yellow to yellow solid | |
| Purity | ≥98% | |
| Solubility in DMSO | Up to 50 mg/mL (114.03 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes
Procedure:
-
Pre-handling: Before opening the vial, centrifuge the this compound powder to ensure all the material is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound (Molecular Weight = 438.48 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.38 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming or sonication may be required. For sonication, place the vial in a water bath sonicator for 5-10 minutes. For gentle warming, briefly warm the solution at 37°C.
-
-
Verification: Ensure the solution is clear and free of any visible particulates before use.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials.
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the solution can be stable for up to two years.
-
Note on Dilutions for Cell-Based Assays:
When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity. It is recommended to perform serial dilutions in the culture medium.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound in the context of polycystic kidney disease and the experimental workflow for preparing the stock solution.
Caption: Mechanism of this compound in inhibiting CFTR-mediated cyst expansion.
Caption: Experimental workflow for preparing this compound stock solution.
References
Application Notes and Protocols for PPQ-102 Treatment in a Preclinical Model of Polycystic Kidney Disease
These application notes provide a comprehensive overview of the use of PPQ-102, a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, in a preclinical animal model of Polycystic Kidney Disease (PKD). The provided protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for PKD.
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to a decline in renal function. The accumulation of fluid within these cysts is a critical factor in disease progression and is mediated by transepithelial chloride secretion, a process in which the CFTR chloride channel plays a pivotal role.[1][2] this compound is a reversible and potent inhibitor of CFTR with an IC50 of approximately 90 nM.[2][3][4] Unlike other CFTR inhibitors, this compound is uncharged at physiological pH, which prevents its distribution being affected by cell membrane potential. Preclinical studies have demonstrated its efficacy in reducing cyst formation and growth in an ex vivo organ culture model of PKD.
Mechanism of Action
This compound directly inhibits the CFTR chloride channel, which is located on the apical membrane of epithelial cells lining renal cysts. In PKD, aberrant signaling pathways, often involving cyclic AMP (cAMP), lead to the overexpression and activation of CFTR. This results in increased chloride and fluid secretion into the cyst lumen, driving cyst expansion. By blocking CFTR, this compound inhibits this fluid secretion, thereby preventing the initiation of new cysts and reducing the size of pre-existing ones.
Efficacy of this compound in a PKD Animal Model
The primary animal model used to evaluate the efficacy of this compound is the ex vivo embryonic mouse kidney organ culture model. In this model, kidneys from embryonic day 13.5 (E13.5) mice are cultured in a defined medium, and cyst formation is induced using a cAMP analog, 8-Bromo-cAMP (8-Br-cAMP).
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating this compound in the embryonic kidney organ culture model.
Table 1: Inhibition of Cyst Formation by this compound
| Treatment Group | Concentration | Duration | Outcome | Percent Inhibition | Reference |
| Control | - | 4 days | Baseline cyst area | - | |
| 8-Br-cAMP | 100 µM | 4 days | Increased cyst area | 0% | |
| 8-Br-cAMP + this compound | 0.5 µM | 4 days | Reduced cyst area | ~60% | |
| 8-Br-cAMP + this compound | 2.5 µM | 4 days | Near complete absence of cysts | ~100% | |
| 8-Br-cAMP + this compound | 5 µM | 4 days | Near complete absence of cysts | ~100% |
Table 2: Reversal of Pre-formed Cysts by this compound
| Treatment Group | Concentration | Duration | Outcome | Reference |
| Pre-formed cysts (with 8-Br-cAMP) | - | - | Cysts present | |
| + this compound | 0.5 µM, 5 µM | 3 days | Reduction in fluid accumulation in cysts |
Experimental Protocols
Protocol 1: Ex Vivo Embryonic Kidney Organ Culture for Evaluating Inhibition of Cyst Formation
This protocol is adapted from methodologies described in the literature for assessing the ability of this compound to prevent the formation of renal cysts.
Materials:
-
Timed-pregnant mice (E13.5)
-
Dulbecco's Modified Eagle's Medium (DMEM)/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
8-Bromo-cAMP (8-Br-cAMP)
-
This compound (stock solution in DMSO)
-
Transwell permeable supports (0.4 µm pore size)
-
6-well culture plates
-
Dissecting microscope and tools
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Kidney Dissection:
-
Euthanize a timed-pregnant mouse at E13.5.
-
Aseptically dissect the embryos and remove the metanephric kidneys under a dissecting microscope.
-
Place the isolated kidneys in ice-cold DMEM/F12.
-
-
Organ Culture Setup:
-
Place Transwell inserts into the wells of a 6-well plate.
-
Add 1.5 mL of defined culture medium (DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) to the bottom of each well.
-
Carefully place one kidney onto the membrane of each Transwell insert.
-
-
Treatment Application:
-
Prepare the following treatment groups in the culture medium:
-
Control: Vehicle (DMSO) only.
-
Cyst Induction: 100 µM 8-Br-cAMP.
-
This compound Treatment: 100 µM 8-Br-cAMP supplemented with this compound at final concentrations of 0.5 µM, 2.5 µM, and 5 µM.
-
-
Add the respective treatment media to the Transwell inserts containing the kidneys.
-
-
Incubation and Imaging:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO2 for 4 days.
-
Monitor kidney growth and cyst development daily using a light microscope and capture images.
-
-
Data Analysis:
-
At the end of the experiment, quantify the cystic area from the captured images. This can be expressed as the fractional kidney area occupied by cysts.
-
Compare the cystic area in the this compound treated groups to the 8-Br-cAMP control group to determine the percentage of inhibition.
-
Protocol 2: Evaluating the Reversal of Pre-formed Cysts
This protocol assesses the efficacy of this compound in reducing the size of existing cysts.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Cyst Induction: Culture all kidneys in medium containing 100 µM 8-Br-cAMP for 2-3 days to allow for the development of pre-formed cysts.
-
This compound Treatment: After cyst formation, replace the medium with fresh medium containing 100 µM 8-Br-cAMP and this compound at desired concentrations (e.g., 0.5 µM and 5 µM). Include a control group with 8-Br-cAMP only.
-
Incubation and Imaging: Continue to culture the kidneys for an additional 3 days, imaging daily to monitor changes in cyst size.
-
Data Analysis: Measure the change in cyst volume or area over the treatment period to assess the ability of this compound to reverse cyst growth.
Conclusion
This compound has demonstrated significant efficacy in preventing and reversing cyst growth in a well-established ex vivo organ culture model of PKD. These findings highlight the therapeutic potential of CFTR inhibition as a strategy for treating PKD. Further in vivo studies in animal models of PKD are necessary to fully evaluate the safety, pharmacokinetics, and long-term efficacy of this compound. The protocols outlined in these application notes provide a framework for conducting such preclinical investigations.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
PPQ-102 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of PPQ-102.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3][4] It is a cell-permeable pyrimido-pyrrolo-quinoxalinedione that is uncharged at physiological pH. Its chemical formula is C₂₆H₂₂N₄O₃ and it has a molecular weight of 438.48 g/mol .
Q2: What are the primary solubility characteristics of this compound?
This compound is soluble in organic solvents like DMSO and DMF but is insoluble in water and ethanol. For aqueous experimental systems, it is common to first dissolve this compound in a minimal amount of DMSO before further dilution.
Q3: How should I store this compound to ensure its stability?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
Possible Cause 1: Inappropriate Solvent this compound is known to be insoluble in water and ethanol. Ensure you are using a recommended solvent such as DMSO or DMF.
Solution:
-
Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Some suppliers recommend using freshly opened DMSO as hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of this compound.
Possible Cause 2: Insufficient Solubilization Technique this compound may require assistance to fully dissolve, even in an appropriate solvent.
Solution:
-
Use sonication or gentle warming to aid dissolution.
-
Vortex the solution thoroughly after the addition of the solvent.
Issue: Precipitation of this compound in Aqueous Solutions
Possible Cause: Poor Aqueous Solubility this compound has very low solubility in aqueous buffers. Adding a concentrated DMSO stock solution directly to an aqueous medium can cause the compound to precipitate out.
Solution:
-
Use a co-solvent or surfactant: For in vivo studies, a common formulation involves a multi-step dilution process. An example protocol is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.
-
Lower the final concentration: If possible, reducing the final concentration of this compound in your aqueous solution may prevent precipitation.
-
Increase the percentage of DMSO (if permissible): If your experimental system can tolerate a higher concentration of DMSO, this can help keep this compound in solution. Be sure to include appropriate vehicle controls in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (114.03 mM) | Ultrasonic assistance may be needed. Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility. Some sources report solubility up to 88 mg/mL. |
| DMF | 0.2 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months to 2 years |
| In Solvent | -20°C | 1 month to 1 year |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 4.38 mg of this compound (Molecular Weight = 438.48 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for several minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Visualizations
Signaling Pathway Diagram
References
Optimizing PPQ-102 Concentration in Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPQ-102. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 0.5 µM to 5 µM is recommended.[1] This range has been shown to be effective in reducing renal cyst size in embryonic kidney organ culture models.[1] The IC50 for this compound in inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current is approximately 90 nM.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but should be aliquoted to avoid repeated freeze-thaw cycles.
Q3: Is this compound known to be cytotoxic?
A3: Current research literature does not indicate significant cytotoxicity for this compound at its effective concentrations (0.5 µM to 5 µM). However, it is always good practice to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is a reversible inhibitor of the CFTR chloride channel.[1] It acts by stabilizing the closed state of the channel, thereby reducing chloride ion transport. This inhibition is voltage-independent.
Q5: Are there any known off-target effects of this compound?
A5: Studies have shown that this compound does not inhibit calcium-activated chloride channels or cellular cAMP production at concentrations up to 20 µM. However, it is important to note that other classes of CFTR inhibitors have been reported to have off-target effects on other ion channels, such as the epithelial sodium channel (ENaC) and store-operated calcium entry (SOCE). While these effects have not been reported for this compound, researchers should be mindful of this possibility if unexpected results are observed.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect of this compound | Inadequate Dissolution: this compound may not be fully dissolved, leading to a lower effective concentration. | Ensure complete dissolution in fresh, anhydrous DMSO. Gentle warming or sonication can aid dissolution. Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental setup. | Perform a dose-response curve to determine the optimal inhibitory concentration for your system. Start with the recommended range of 0.5 µM to 5 µM. | |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | Store the solid compound and stock solutions at -20°C and protect from light. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Reversible Inhibition: The inhibitory effect of this compound is reversible. | If washing steps are involved in your protocol, the inhibitor may be removed, leading to a restoration of CFTR function. Consider this when designing your experiment. | |
| Observed Cellular Toxicity | Concentration Too High: The concentration of this compound may be in the toxic range for your specific cell type. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Use a concentration well below the toxic threshold for your experiments. |
| Solvent Toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.1%, and include a vehicle control in your experiments. | |
| Unexpected Phenotype or Off-Target Effects | Interaction with Other Channels: Although not reported for this compound, some CFTR inhibitors can affect other ion channels. | Carefully review your experimental results. If you observe effects that cannot be explained by CFTR inhibition, consider the possibility of off-target effects. You may need to use additional, structurally different CFTR inhibitors to confirm that the observed phenotype is specifically due to CFTR inhibition. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (CFTR Chloride Current) | ~90 nM | |
| Effective Concentration (in vitro) | 0.5 µM - 5 µM | |
| Solubility in DMSO | Soluble | Vendor Datasheets |
| Storage (Solid) | -20°C | Vendor Datasheets |
| Storage (Stock Solution in DMSO) | -20°C (aliquoted) | Vendor Datasheets |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex or sonicate briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C.
Protocol 2: Dose-Response Experiment for CFTR Inhibition
-
Cell Culture: Plate cells expressing CFTR at an appropriate density in a multi-well plate and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer or cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.1%). Include a vehicle control (DMSO only).
-
Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a predetermined amount of time, sufficient for the inhibitor to take effect.
-
Assay: Measure CFTR channel activity using a suitable assay, such as a short-circuit current measurement in an Ussing chamber or a membrane potential-sensitive fluorescent dye-based assay.
-
Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Simplified diagram of this compound's inhibitory action on the CFTR channel.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PPQ-102 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of PPQ-102 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
This compound is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] It functions in a voltage-independent manner by stabilizing the closed state of the channel.[2] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which prevents it from being affected by membrane potential-dependent cellular partitioning.
Q2: Are there any known or suspected off-target effects of this compound?
Direct, comprehensive off-target screening data for this compound is not widely published. However, one study has reported that this compound can increase the production of vascular endothelial growth factor-A (VEGF-A) in cultured airway epithelial cells, which in turn triggers the phosphorylation of the epidermal growth factor receptor (EGFR). This suggests a potential off-target activity involving the VEGF/EGFR signaling pathways.
Q3: My cells are showing unexpected phenotypes after this compound treatment. Could this be an off-target effect?
It is possible. Unexplained cellular responses that do not align with the known function of CFTR may indicate off-target effects. To investigate this, it is recommended to perform a series of validation experiments as outlined in the troubleshooting guides below.
Q4: What is a general strategy to differentiate between on-target and off-target effects?
A multi-faceted approach is recommended:
-
Use a structurally different inhibitor: If a different, structurally unrelated CFTR inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: An observed effect should correlate with the known IC50 of this compound for CFTR. Effects that only appear at much higher concentrations are more likely to be off-target.
-
Conduct a rescue experiment: In a cell line where the target (CFTR) is knocked out or knocked down, the on-target effect should be absent. If the phenotype persists, it is likely an off-target effect.
-
Overexpress the target: Overexpression of CFTR might sensitize the cells to this compound, potentially mitigating off-target effects at lower concentrations.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression or Protein Activation (e.g., VEGF, EGFR)
-
Observation: You observe an increase in VEGF-A expression and/or EGFR phosphorylation after treating cells with this compound.
-
Possible Cause: This may be a direct or indirect off-target effect of this compound on the VEGF/EGFR signaling pathway.
-
Troubleshooting Steps:
-
Confirm the effect: Repeat the experiment with a rigorous dose-response of this compound to see if the effect is concentration-dependent.
-
Use a secondary CFTR inhibitor: Treat cells with a structurally distinct CFTR inhibitor. If this compound does not elicit the same VEGF/EGFR response, the effect is likely specific to this compound and not a general consequence of CFTR inhibition.
-
Inhibit EGFR signaling: Pre-treat cells with a known EGFR inhibitor (e.g., gefitinib, erlotinib) before adding this compound. If the downstream signaling events are blocked, it confirms the involvement of the EGFR pathway.
-
Knockdown CFTR: Use siRNA or CRISPR to reduce or eliminate CFTR expression. If the VEGF/EGFR activation persists in the absence of CFTR, this strongly suggests a CFTR-independent, off-target mechanism.
-
Issue 2: Unexplained Cellular Toxicity or Reduced Viability
-
Observation: You observe significant cytotoxicity at concentrations intended to inhibit CFTR.
-
Possible Cause: The toxicity may be due to off-target effects rather than the inhibition of CFTR.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Perform a detailed dose-response curve to identify the concentration range where CFTR is inhibited without causing significant cell death.
-
Compare with other CFTR inhibitors: Test other CFTR inhibitors to see if they exhibit similar toxicity profiles.
-
Use a target-negative cell line: If available, use a cell line that does not express CFTR. If toxicity is still observed, it is definitively an off-target effect.
-
Broad-panel screening: For critical applications, consider submitting this compound for commercial off-target screening against a panel of common toxicity-related targets (e.g., kinases, GPCRs, ion channels).
-
Summary of Quantitative Data
Table 1: On-Target Activity of this compound
| Target | IC50 | Cell Types | Reference |
| CFTR | ~90 nM | CFTR-expressing epithelial cells |
Table 2: Potential Off-Target Activity of this compound
| Potential Off-Target Pathway | Observed Effect | Cell Type | Reference |
| VEGF/EGFR Signaling | Increased VEGF-A production and EGFR phosphorylation | Airway epithelial cells |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of protein kinases. This is typically performed as a fee-for-service by specialized companies.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: The screening service will typically use a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the activity of a large number of purified kinases in the presence of a set concentration of this compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity compared to a vehicle control. Significant inhibition of any kinase other than the intended target would indicate an off-target interaction. Follow-up dose-response assays should be performed for any identified hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in intact cells and can also be adapted to identify off-target interactions.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (CFTR) and any suspected off-target proteins at each temperature using Western blotting or mass spectrometry.
-
Analysis: Binding of this compound should stabilize CFTR, leading to a higher amount of soluble protein at elevated temperatures compared to the control. A similar shift for another protein would suggest an off-target interaction.
Visualizations
Caption: On-target inhibition of CFTR and a potential off-target pathway involving VEGF-A and EGFR.
Caption: A logical workflow to determine if an observed cellular effect is on-target or off-target.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
PPQ-102 metabolic stability challenges
Welcome to the technical support center for PPQ-102. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guides for challenges related to the metabolic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] It belongs to the pyrimido-pyrrolo-quinoxalinedione class of compounds.[1][2] this compound inhibits CFTR with an IC₅₀ of approximately 90 nM by stabilizing the channel's closed state. Unlike many other inhibitors, it is uncharged at physiological pH, allowing it to act in a voltage-independent manner. Its efficacy in reducing cyst size in preclinical models suggested its potential as a therapeutic for polycystic kidney disease (PKD).
Q2: What are the known limitations of this compound for in vivo studies?
A2: The primary limitation of this compound for in vivo applications is its poor metabolic stability. This rapid metabolism, likely occurring in the liver, prevents the compound from maintaining sufficient concentration in the body to exert its therapeutic effect, thereby precluding its use in animal models. Additionally, it has been noted to have low aqueous solubility.
Q3: Has the metabolic stability issue of this compound been addressed?
A3: Yes, subsequent drug discovery efforts led to the development of analogs with improved properties. A notable example is BPO-27, a related benzopyrimido-pyrrolo-oxazinedione compound. BPO-27 not only has a lower IC₅₀ (~8 nM) but also demonstrates over 10-fold greater metabolic stability and significantly better aqueous solubility compared to this compound.
Q4: How is the metabolic stability of compounds like this compound typically assessed?
A4: The metabolic stability is primarily evaluated using in vitro assays that employ liver-derived systems. The most common methods are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions (microsomes) containing key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The disappearance of the parent compound is monitored over time in the presence of necessary cofactors like NADPH.
-
Hepatocyte Stability Assay: This method uses intact liver cells (fresh or cryopreserved), which contain a broader range of phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive metabolic profile.
These assays are used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
Troubleshooting Guide: In Vitro Metabolic Stability Assays
This guide addresses common issues encountered when evaluating the metabolic stability of this compound or similar compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent Pipetting: Inaccurate dispensing of microsomes, cofactor, or this compound solution. 2. Poor Solubility: this compound precipitating in the incubation medium. 3. Edge Effects in the incubation plate. | 1. Ensure pipettes are calibrated. Pre-wet tips before dispensing viscous solutions like microsomal suspensions. 2. Confirm the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%). Visually inspect for precipitation. 3. Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity. |
| This compound Disappears Too Quickly (Even at Time Zero) | 1. Chemical Instability: The compound is unstable in the incubation buffer (pH, temperature). 2. Non-Specific Binding: this compound is adsorbing to the walls of the plastic plate or pipette tips. | 1. Run a control incubation without microsomes or hepatocytes (-Enzyme control) to assess chemical stability. 2. Use low-binding plates. Including a small amount of bovine serum albumin (BSA) in the buffer can help reduce non-specific binding. |
| No Significant Disappearance of this compound | 1. Inactive Enzyme System: Microsomes or hepatocytes have lost activity due to improper storage or handling. 2. Inactive Cofactor: The NADPH regenerating system is degraded or was prepared incorrectly. 3. This compound is Highly Stable: The compound is genuinely not metabolized by the chosen system. | 1. Always include a positive control compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) to verify system activity. 2. Prepare the NADPH regenerating system fresh for each experiment. 3. Consider extending the incubation time or increasing the protein concentration. If stability persists, test in a more complex system (e.g., hepatocytes if microsomes were used). |
| Difficulty Detecting Metabolites | 1. Low Metabolite Formation: The rate of metabolism is very low. 2. Ion Suppression: Matrix components from the incubation are interfering with metabolite detection in the LC-MS analysis. | 1. Increase the incubation time, protein concentration, or initial this compound concentration. 2. Optimize the sample preparation method (e.g., protein precipitation vs. solid-phase extraction) to remove interfering salts and proteins. |
Illustrative Data & Protocols
Table 1: Comparative In Vitro Metabolic Stability Data (Illustrative)
This table presents hypothetical data to illustrate the differences in metabolic stability between this compound and its improved analog, BPO-27. Actual experimental values may vary.
| Compound | System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | < 5 | > 277 |
| BPO-27 | Human Liver Microsomes | 55 | 25.2 |
| Verapamil (Control) | Human Liver Microsomes | 18 | 77.0 |
Calculations based on a microsomal protein concentration of 0.5 mg/mL.
Protocol: Liver Microsomal Stability Assay
This protocol describes a standard procedure for determining the metabolic stability of a compound like this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: 10 mM stock in DMSO. Prepare serial dilutions to create a 100 µM working solution.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute with cold phosphate buffer to a concentration of 1 mg/mL.
-
NADPH Regenerating System (Solution A & B):
-
Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl₂ in water.
-
Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
2. Incubation Procedure:
-
Pre-warm a 96-well plate containing 178 µL of the 1 mg/mL microsomal suspension at 37°C for 10 minutes.
-
To initiate the reaction, add 2 µL of the 100 µM this compound working solution to each well (final concentration: 1 µM).
-
Immediately add 20 µL of the freshly mixed NADPH regenerating system (prepared by mixing Solutions A and B) to start the metabolic reaction. The final microsomal protein concentration will be 0.5 mg/mL in a 200 µL total volume.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
3. Sample Analysis:
-
Seal the plate, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation)
Visualizations
Caption: Troubleshooting workflow for unexpected metabolic stability results.
Caption: General pathway of cytochrome P450-mediated drug metabolism.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PPQ-102 Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of PPQ-102 during experimental procedures.
Troubleshooting Guide
This guide is designed to help users troubleshoot common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous buffer. | The aqueous buffer does not have sufficient solubilizing capacity for this compound. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution. | 1. Increase the percentage of the organic co-solvent in the final working solution, if experimentally permissible. 2. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. 3. Consider using a formulation with surfactants or other solubilizing agents for in vitro assays, ensuring they do not interfere with the experimental endpoint. |
| Difficulty achieving the desired final concentration in cell culture media. | The final concentration of this compound exceeds its solubility limit in the cell culture media, even with a small percentage of DMSO. | 1. Optimize the final DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess toxicity. 2. Prepare the final working solution by adding the this compound stock solution to the media dropwise while vortexing to facilitate dispersion. 3. If precipitation still occurs, the desired concentration may not be achievable in that specific medium. Consider reformulating with a different solvent system if the experimental design allows. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to precipitation of this compound at the injection site or in the bloodstream. Inhomogeneous suspension if not prepared correctly. | 1. Ensure the in vivo formulation is prepared precisely as per the recommended protocols, using the specified ratios of co-solvents (e.g., DMSO, PEG300, Tween-80, saline).[1] 2. Use sonication to ensure the formation of a clear solution or a homogeneous suspension.[1][2] 3. Prepare the formulation fresh before each experiment to avoid stability issues.[2] |
| Cloudy or hazy appearance of the prepared stock solution in DMSO. | The this compound may not be fully dissolved. The DMSO may have absorbed moisture, reducing its solvating power. | 1. Use gentle warming and vortexing to aid dissolution in DMSO. 2. Use fresh, anhydrous DMSO to prepare stock solutions. 3. Ultrasonication can also be used to facilitate dissolution. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 50 mg/mL (114.03 mM). For in vivo studies, a stock solution in DMSO is typically used as the starting point for further dilution into a co-solvent system.
2. How should I store this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
3. What is the aqueous solubility of this compound?
This compound is practically insoluble in water and ethanol. Its poor aqueous solubility necessitates the use of organic solvents or specialized formulations for experimental use.
4. Can I dissolve this compound directly in my aqueous experimental buffer?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility, which will likely result in an inability to achieve the desired concentration and potential for precipitation. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous buffer.
5. What are the recommended formulations for in vivo studies?
Two common formulations for in vivo administration are:
-
A solution prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a this compound concentration of up to 2.5 mg/mL.
-
A solution/suspension in 10% DMSO and 90% corn oil, which can also reach a concentration of ≥ 2.5 mg/mL.
It is crucial to prepare these formulations fresh and use ultrasonication to ensure a clear solution or homogeneous suspension.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 438.48 g/mol | |
| Molecular Formula | C₂₆H₂₂N₄O₃ | |
| CAS Number | 931706-15-9 | |
| Mechanism of Action | Potent, reversible, and voltage-independent CFTR chloride channel inhibitor. | |
| IC₅₀ | ~90 nM | |
| Solubility (In Vitro) | DMSO: ≥ 50 mg/mL (114.03 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble | ||
| Solubility (In Vivo Formulations) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: 2.5 mg/mL | |
| 10% DMSO, 90% corn oil: ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 114.03 mM). It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming may be applied to aid dissolution.
-
If complete dissolution is not achieved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (PEG300/Tween-80 Formulation)
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. Use an ultrasonic bath if necessary to ensure a clear solution.
-
This formulation should be prepared fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: Workflow for the solubilization of this compound.
Caption: Inhibition of the CFTR signaling pathway by this compound.
References
PPQ-102 experimental variability and solutions
Welcome to the technical support center for PPQ-102, a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide standardized protocols for the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule belonging to the pyrimido-pyrrolo-quinoxalinedione class of CFTR inhibitors.[1][2] It functions as a potent, reversible, and voltage-independent antagonist of the CFTR chloride channel with an IC50 of approximately 90 nM.[3] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby reducing chloride ion transport across the cell membrane.[2][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in preclinical research to study conditions associated with aberrant CFTR activity. Its most prominent application is in the investigation of polycystic kidney disease (PKD), where it has been shown to prevent cyst expansion and reduce the size of pre-formed cysts in kidney organ culture models. It is also a valuable tool for studying secretory diarrheas, where CFTR plays a key role in intestinal fluid secretion.
Q3: What are the solubility and storage recommendations for this compound?
A3: Proper handling and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Stock Solution Concentration | Soluble up to 20 mM in DMSO with gentle warming. |
| Storage of Powder | Store at -20°C. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Q4: Is this compound known to have off-target effects?
A4: While this compound is a potent CFTR inhibitor, it is important to consider potential off-target effects, as is the case with many small molecule inhibitors. Some CFTR inhibitors have been reported to affect other ion channels, such as epithelial sodium channels (ENaC) and store-operated calcium entry (SOCE). It is recommended to include appropriate controls in your experiments to assess for potential off-target effects in your specific model system.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or reduced potency of this compound.
-
Potential Cause 1: Compound Degradation. Repeated freeze-thaw cycles of the stock solution or improper storage can lead to degradation of this compound.
-
Solution: Prepare small, single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles. Always store the stock solution at -20°C or -80°C.
-
-
Potential Cause 2: Inaccurate Pipetting or Dilution. Errors in preparing serial dilutions can lead to significant variability in the final concentration of this compound.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 3: Cellular Health and Passage Number. The responsiveness of cells to CFTR inhibitors can vary with cell health, passage number, and confluency.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of the experiment.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Potential Cause 1: Poor Aqueous Solubility. this compound, like many small molecules, has limited solubility in aqueous solutions like cell culture media.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation. Pre-warm the media to 37°C before adding the compound.
-
-
Potential Cause 2: High Final Concentration. The desired experimental concentration may exceed the solubility limit of this compound in the media.
-
Solution: If precipitation is observed, consider reducing the final concentration of this compound. Perform a solubility test by preparing a series of dilutions in your specific cell culture medium and visually inspecting for precipitation after incubation.
-
Issue 3: High variability in kidney organoid cyst formation assays.
-
Potential Cause 1: Batch-to-Batch Variability of Organoids. Kidney organoids can exhibit significant variability in their formation and response to stimuli between different batches.
-
Solution: To minimize variability, it is crucial to use a standardized and consistent protocol for organoid differentiation. When comparing the effects of this compound, always use organoids from the same differentiation batch for treated and control groups.
-
-
Potential Cause 2: Inconsistent Cyst Induction. The concentration and duration of treatment with cyst-inducing agents like forskolin can impact the degree of cyst formation.
-
Solution: Optimize the concentration and incubation time of forskolin to achieve a consistent and reproducible level of cyst formation before testing the inhibitory effects of this compound.
-
-
Potential Cause 3: Heterogeneity within Organoid Cultures. Organoids within the same culture can vary in size and developmental stage, leading to differential responses.
-
Solution: When quantifying cyst formation, analyze a sufficiently large number of organoids to account for this heterogeneity. Image and analyze multiple fields of view per well.
-
Experimental Protocols
Protocol 1: YFP-Based Halide Influx Assay for CFTR Inhibition
This assay measures CFTR-mediated halide influx by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) in cells expressing CFTR.
Materials:
-
Cells stably co-expressing CFTR and a halide-sensitive YFP (e.g., YFP-H148Q).
-
96-well black, clear-bottom microplates.
-
Assay Buffer (e.g., PBS with Ca2+/Mg2+).
-
Iodide Buffer (Assay Buffer with 100 mM NaI replacing 100 mM NaCl).
-
Forskolin (to activate CFTR).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the CFTR-YFP expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Compound Incubation: Wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of this compound or vehicle control (DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Assay Procedure:
-
Establish a baseline fluorescence reading in a fluorescence plate reader.
-
Rapidly add a solution containing forskolin (to activate CFTR) and Iodide Buffer to the wells.
-
Immediately begin monitoring the decrease in YFP fluorescence over time as iodide enters the cells through activated CFTR channels and quenches the YFP signal.
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching. A slower rate in the presence of this compound indicates inhibition of CFTR activity. Plot the rate of quenching against the concentration of this compound to determine the IC50 value.
Protocol 2: Forskolin-Induced Cyst Formation Assay in Kidney Organoids
This protocol is designed to assess the ability of this compound to inhibit cyst formation in a 3D kidney organoid model of polycystic kidney disease.
Materials:
-
Mature kidney organoids derived from human pluripotent stem cells.
-
Organoid culture medium.
-
Forskolin stock solution.
-
This compound stock solution (in DMSO).
-
Multi-well culture plates.
-
Microscope with imaging capabilities.
Methodology:
-
Organoid Culture: Culture kidney organoids according to your established protocol until they reach a mature stage with tubular structures.
-
Cyst Induction and Inhibitor Treatment:
-
Transfer mature organoids to a new culture plate.
-
Treat the organoids with organoid culture medium containing a predetermined concentration of forskolin (e.g., 10 µM) to induce cyst formation.
-
Concurrently, treat a subset of the forskolin-stimulated organoids with various concentrations of this compound. Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the organoids for a period of 3-5 days, replacing the medium with fresh forskolin and this compound/vehicle every 48 hours.
-
Imaging and Analysis:
-
At the end of the incubation period, acquire brightfield images of the organoids.
-
Quantify the number and size of cysts in each organoid. This can be done using image analysis software.
-
Compare the extent of cyst formation in the this compound treated groups to the forskolin-only control group to determine the inhibitory effect of this compound.
-
Visualizations
References
Technical Support Center: PPQ-102 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of the PPQ-102 compound. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of this compound, offering step-by-step solutions to identify and resolve these issues.
Issue 1: Inconsistent or lower-than-expected inhibitory activity of this compound in cellular assays.
This is a common issue that can stem from several factors, from compound integrity to experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Step-by-Step Guide:
-
Verify Compound Integrity and Purity:
-
Action: Re-run purity analysis using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: A single major peak corresponding to this compound with a purity of ≥98%. The presence of multiple peaks could indicate degradation or contamination.
-
See Experimental Protocols: --INVALID-LINK--
-
-
Review Storage and Handling:
-
Action: Confirm that the compound has been stored under the recommended conditions. This compound powder should be stored at -20°C for long-term stability (up to 3 years), while stock solutions in DMSO should be aliquoted and stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
-
Expected Outcome: Proper storage ensures the stability and activity of the compound.
-
-
Confirm Complete Dissolution:
-
Action: Visually inspect the stock solution for any precipitate. If solubility issues are suspected, gently warm the solution and use sonication. This compound is soluble in DMSO.
-
Expected Outcome: A clear, homogenous stock solution is crucial for accurate dosing in experiments.
-
-
Evaluate Assay Conditions:
-
Action: Review the experimental protocol, paying close attention to cell density, incubation times, and the concentration of other reagents. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells.
-
Expected Outcome: Optimized assay conditions will lead to reproducible and accurate results.
-
Issue 2: Unexpected or off-target effects observed in experiments.
The presence of impurities or degradation products can sometimes lead to unexpected biological activities.
Troubleshooting Steps:
-
Characterize the Compound Lot:
-
Action: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential impurities or degradation products.
-
See Experimental Protocols: --INVALID-LINK--
-
-
Confirm Molecular Structure:
-
Action: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the this compound compound.
-
See Experimental Protocols: --INVALID-LINK--
-
-
Literature Review:
-
Action: Review the literature for any known off-target effects of this compound or similar quinoxaline compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What are the long-term storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years.[1] Stock solutions in DMSO should be stored at -80°C and are stable for up to one year.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM. It is believed to stabilize the closed state of the channel.
Q4: How does this compound's inhibition of CFTR affect downstream signaling?
A4: By inhibiting the CFTR chloride channel, this compound can modulate various downstream cellular processes. For instance, CFTR dysfunction has been linked to increased production of Vascular Endothelial Growth Factor A (VEGF-A).
Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
HPLC Purity Assessment
-
Objective: To determine the purity of the this compound compound.
-
Methodology:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in DMSO, diluted 1:10 in acetonitrile.
-
Data Presentation:
| Lot Number | Retention Time (min) | Peak Area (%) | Purity (%) |
| A-101 | 12.5 | 99.5 | 99.5 |
| B-202 | 12.6 | 98.9 | 98.9 |
| C-303 | 12.5 | 95.2 | 95.2 (Out of Spec) |
LC-MS Impurity Profiling
-
Objective: To identify and characterize potential impurities in the this compound sample.
-
Methodology:
-
Utilize the same HPLC method as described above.
-
The eluent is directed to a mass spectrometer.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Presentation:
| Lot Number | Retention Time (min) | Major Ion (m/z) | Proposed Identity |
| A-101 | 12.5 | 439.18 [M+H]+ | This compound |
| B-202 | 12.6 | 439.18 [M+H]+ | This compound |
| C-303 | 12.5 | 439.18 [M+H]+ | This compound |
| C-303 | 10.2 | 455.17 [M+H]+ | Oxidized Impurity |
NMR Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Solvent: DMSO-d6
-
Instrument: 400 MHz NMR Spectrometer
-
Experiments: 1H NMR, 13C NMR
-
Sample Preparation: 5-10 mg of this compound dissolved in ~0.7 mL of DMSO-d6.
-
Data Presentation:
| Lot Number | 1H NMR | 13C NMR | Structural Confirmation |
| A-101 | Conforms to structure | Conforms to structure | Confirmed |
| B-202 | Conforms to structure | Conforms to structure | Confirmed |
| C-303 | Shows additional peaks | Shows additional peaks | Inconsistent with pure this compound |
References
Validation & Comparative
A Comparative-Efficacy Guide: PPQ-102 vs. CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors: PPQ-102 and CFTRinh-172. The information presented is collated from peer-reviewed scientific literature to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating electrolyte and fluid balance in epithelial tissues.[1][2] While activation of CFTR is a key therapeutic strategy for cystic fibrosis, its selective inhibition is a promising approach for treating secretory diarrheas and autosomal dominant polycystic kidney disease.[1][2] Both this compound and CFTRinh-172 are potent CFTR inhibitors, but they exhibit distinct chemical properties, mechanisms of action, and efficacy profiles.
Quantitative Efficacy and Potency
A direct comparison of the inhibitory potency of this compound and CFTRinh-172 reveals significant differences. This compound is reported to be the most potent CFTR inhibitor identified to date, with an IC50 value of approximately 90 nM.[3] In contrast, the reported IC50 and Ki values for CFTRinh-172 vary across different studies and cell types but generally fall in the range of 300 nM to 1.1 µM.
| Parameter | This compound | CFTRinh-172 | References |
| IC50 | ~90 nM | ~300 nM - 1.1 µM | |
| Ki | Not consistently reported | ~300 nM - 0.6 µM |
Note: IC50 and Ki values can vary depending on the experimental conditions, cell type, and assay used.
Mechanism of Action
This compound: This pyrimido-pyrrolo-quinoxalinedione compound is an uncharged molecule at physiological pH. This property is significant as its efficacy is not dependent on membrane potential. Patch-clamp analyses have shown that this compound inhibits CFTR by stabilizing the channel's closed state, thereby altering its gating mechanism.
CFTRinh-172: This thiazolidinone compound acts as an allosteric inhibitor. Recent cryogenic electron microscopy studies have revealed that CFTRinh-172 binds within the CFTR pore, near a critical transmembrane helix involved in channel gating. This binding stabilizes a conformation where the chloride selectivity filter is collapsed, and the pore is blocked from the extracellular side. It reduces the open probability of the channel by increasing the mean closed time without affecting the mean open time.
dot
References
A Comparative Guide to CFTR Inhibitors: PPQ-102 vs. GlyH-101
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel involved in fluid and electrolyte transport across epithelial surfaces. Its dysfunction is the underlying cause of cystic fibrosis and a therapeutic target for other conditions like secretory diarrheas and polycystic kidney disease.[1][2] This guide provides an objective comparison of two widely used small-molecule CFTR inhibitors, PPQ-102 and GlyH-101, focusing on their mechanisms of action, potency, and the experimental data that defines their distinct profiles.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and GlyH-101 employ fundamentally different mechanisms to block CFTR function. GlyH-101 acts as an extracellular pore blocker , while this compound functions as a gating inhibitor by stabilizing the channel's closed state from the intracellular side.
GlyH-101: This glycine hydrazide derivative physically occludes the CFTR pore near its external entrance.[3][4] This mechanism of action results in a characteristic voltage-dependent block , where the inhibitor's potency is influenced by the membrane potential.[3] Specifically, the block is more pronounced at positive membrane potentials, leading to an inwardly rectifying current-voltage relationship. Single-channel patch-clamp studies have shown that GlyH-101 induces fast channel closures within bursts of openings, significantly reducing the mean channel open time.
This compound: In contrast, this compound, a pyrimido-pyrrolo-quinoxalinedione, is an uncharged molecule at physiological pH. It is believed to act on the cytoplasmic side of the CFTR protein, possibly interacting with the nucleotide-binding domains. This interaction stabilizes the closed conformation of the channel, thereby inhibiting its function. A key feature of this compound's mechanism is its voltage-independent inhibition, meaning its efficacy is not affected by the cell's membrane potential. Patch-clamp analyses demonstrate that this compound reduces the channel's open probability primarily by increasing the mean closed time, without significantly altering the mean open time or single-channel conductance.
Potency and Efficacy: A Clear Distinction
Experimental data consistently demonstrates that this compound is a significantly more potent inhibitor of CFTR than GlyH-101.
| Inhibitor | IC50 | Cell Types Used in Studies | Key Efficacy Observations |
| This compound | ~90 nM | Fischer Rat Thyroid (FRT) cells expressing human CFTR, T84 human intestinal cells, human bronchial epithelial cells. | Completely inhibits CFTR chloride current. In nonpermeabilized epithelial cells, its IC50 is substantially lower than that of GlyH-101. |
| GlyH-101 | ~1.4 µM at +60 mV to 5.6 µM at -60 mV | FRT cells expressing human CFTR. | Rapidly and reversibly inhibits CFTR Cl- conductance. Its apparent potency is reduced by lowering the extracellular chloride concentration. |
Experimental Protocols
The characterization of this compound and GlyH-101 has relied on a variety of well-established experimental techniques to probe ion channel function. Below are summaries of the key methodologies.
Short-Circuit Current (Isc) Measurements in Ussing Chambers
This technique is a cornerstone for studying ion transport across epithelial cell monolayers.
-
Cell Culture: Epithelial cells (e.g., FRT, T84) are seeded on permeable supports and allowed to form a confluent, polarized monolayer.
-
Ussing Chamber Setup: The cell-seeded support is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological solutions.
-
CFTR Activation: The CFTR channel is typically activated using a cocktail of agonists such as forskolin (to increase intracellular cAMP) and IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Inhibitor Application: Once a stable CFTR-mediated current is established, the inhibitor (this compound or GlyH-101) is added to the appropriate chamber (apical for GlyH-101, apical and basolateral for the cell-permeable this compound) at varying concentrations.
-
Data Analysis: The resulting decrease in the short-circuit current is measured to determine the dose-response relationship and calculate the IC50 value.
Patch-Clamp Electrophysiology
This powerful technique allows for the direct measurement of ion channel activity, both in whole-cell and single-channel configurations.
-
Cell Preparation: Cells expressing CFTR are prepared for patch-clamping.
-
Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell. Voltage protocols are applied, and the resulting currents are measured before and after the application of the inhibitor. This configuration is used to determine the voltage dependence of the block.
-
Single-Channel Configuration: A similar approach is used, but the membrane patch is not ruptured, allowing for the recording of individual channel openings and closings. This provides detailed information about the inhibitor's effect on channel gating properties, such as open probability, mean open time, and mean closed time.
Fluorescence-Based Assays
High-throughput screening often employs fluorescence-based assays to identify potential CFTR inhibitors.
-
Cell Line: A common cell line for this assay is Fischer Rat Thyroid (FRT) cells co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP).
-
Assay Principle: The fluorescence of YFP is quenched by iodide. The assay measures the rate of iodide influx into the cells through activated CFTR channels.
-
Procedure:
-
Cells are incubated with a CFTR-activating cocktail.
-
Test compounds (like this compound or GlyH-101) are added.
-
An iodide-containing solution is rapidly added, and the rate of fluorescence quenching is measured.
-
A slower quenching rate in the presence of a compound indicates inhibition of CFTR-mediated iodide influx.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanisms of CFTR inhibition by GlyH-101 and this compound.
Caption: Workflow for evaluating CFTR inhibitors.
Conclusion
This compound and GlyH-101 are both valuable tools for studying CFTR function, but they possess distinct characteristics that make them suitable for different experimental questions. This compound stands out for its high potency and voltage-independent mechanism, making it a robust inhibitor for a wide range of applications, including in vivo models of polycystic kidney disease. GlyH-101, with its extracellular site of action and voltage-dependent block, offers a unique probe for studying the CFTR pore and has been instrumental in the development of non-absorbable inhibitors for secretory diarrheas. Researchers should carefully consider these differences in mechanism, potency, and physicochemical properties when selecting an inhibitor for their specific research needs. A newer analog of this compound, BPO-27, has been developed with even greater potency and improved solubility and metabolic stability.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating CFTR Inhibition: A Comparative Guide to PPQ-102
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, PPQ-102, with other commonly used inhibitors. Experimental data is presented to objectively assess its performance, and detailed methodologies for key validation experiments are provided.
Introduction to CFTR and its Inhibition
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel protein responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] This process is vital for maintaining the hydration of mucosal surfaces in various organs, including the lungs, pancreas, and intestines.[1][4] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, causing cystic fibrosis (CF), a life-threatening genetic disorder characterized by the buildup of thick, sticky mucus.
In contrast to the loss-of-function mutations in CF, hyperactivation of CFTR is implicated in secretory diarrheas (like cholera) and the progression of autosomal dominant polycystic kidney disease (ADPKD). Therefore, inhibitors of CFTR have significant therapeutic potential for these conditions. This compound is a potent and specific inhibitor of CFTR that has been extensively studied for its efficacy in blocking CFTR-mediated ion transport.
Comparative Analysis of CFTR Inhibitors
This compound belongs to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of CFTR inhibitors. Its performance, particularly its potency and mechanism of action, is best understood when compared to other well-characterized CFTR inhibitors from different chemical classes, such as the thiazolidinone CFTRinh-172 and the glycine hydrazide GlyH-101. A newer analog of this compound, BPO-27, has also been developed with improved properties.
Data Presentation: Quantitative Comparison of CFTR Inhibitors
| Inhibitor | Chemical Class | IC50 (CFTR) | Mechanism of Action | Key Characteristics |
| This compound | Pyrimido-pyrrolo-quinoxalinedione | ~90 nM | Stabilizes the closed state of the CFTR channel; acts on the intracellular side. | Uncharged at physiological pH, leading to voltage-independent inhibition. |
| BPO-27 | Benzopyrimido-pyrrolo-oxazinedione | ~8 nM | Similar to this compound, acts on the intracellular side. | Improved potency, metabolic stability, and aqueous solubility compared to this compound. |
| CFTRinh-172 | Thiazolidinone | ~300 nM | Binds to the cytoplasmic surface of CFTR, preventing channel opening. | Negatively charged, leading to voltage-dependent inhibition. |
| GlyH-101 | Glycine Hydrazide | ~1.4 µM (at +60 mV) | Blocks the CFTR pore from the extracellular side. | Charged molecule, resulting in voltage-dependent block. |
Experimental Protocols for Validating CFTR Inhibition
Accurate validation of CFTR inhibition is critical for drug discovery and research. The following are detailed methodologies for key experiments used to characterize inhibitors like this compound.
Ussing Chamber Assay for Measuring Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of short-circuit current (Isc), which reflects net ion movement.
Protocol:
-
Cell Culture: Grow a confluent monolayer of CFTR-expressing epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells) on permeable supports.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with a physiological saline solution (e.g., Krebs-bicarbonate Ringer's solution) and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side. This will induce an increase in Isc.
-
Inhibitor Addition: Once the stimulated Isc has stabilized, add varying concentrations of the CFTR inhibitor (e.g., this compound) to the apical or basolateral side, depending on the inhibitor's site of action.
-
Data Analysis: Record the inhibition of the forskolin-stimulated Isc. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Iodide Efflux Assay for Measuring CFTR Channel Activity
The iodide efflux assay is a cell-based functional assay that measures the rate of iodide movement through CFTR channels. It is a widely used method for high-throughput screening of CFTR modulators.
Protocol:
-
Cell Preparation: Plate CFTR-expressing cells in 96-well plates and grow to confluence.
-
Iodide Loading: Incubate the cells with a buffer containing sodium iodide for 1 hour at 37°C to load the cells with iodide.
-
Washing: Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Baseline Efflux: Add an iodide-free buffer and collect aliquots at timed intervals to measure the baseline rate of iodide efflux.
-
CFTR Stimulation and Inhibition: Add a buffer containing a CFTR agonist (e.g., forskolin) and the test inhibitor (e.g., this compound).
-
Efflux Measurement: Continue to collect aliquots at timed intervals.
-
Quantification: Measure the iodide concentration in the collected aliquots using an iodide-selective electrode.
-
Data Analysis: Calculate the rate of iodide efflux and determine the inhibitory effect of the compound.
In Vivo Validation in a Polycystic Kidney Disease (PKD) Model
In vivo studies are essential to confirm the efficacy of a CFTR inhibitor in a physiological setting. This compound has been validated in a neonatal mouse kidney organ culture model of PKD.
Protocol:
-
Kidney Culture: Isolate embryonic kidneys (E13.5) from mice and place them on a porous membrane support in a culture dish.
-
Cyst Induction: Induce cyst formation by adding a cAMP agonist (e.g., 8-Br-cAMP) to the culture medium.
-
Inhibitor Treatment: Treat the kidney cultures with varying concentrations of this compound.
-
Monitoring Cyst Growth: Monitor and quantify the growth of renal cysts over several days using light microscopy and image analysis software.
-
Data Analysis: Compare the size and number of cysts in the this compound-treated kidneys to the untreated controls to determine the inhibitor's efficacy in preventing cyst expansion.
Visualizing the Validation Process
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: CFTR activation pathway and the inhibitory action of this compound.
Caption: Workflow for key in vitro assays to validate CFTR inhibition.
Caption: Logical framework for validating this compound as a CFTR inhibitor.
Conclusion
This compound is a highly potent, voltage-independent inhibitor of the CFTR chloride channel. Experimental data from Ussing chamber and iodide efflux assays consistently demonstrate its ability to block CFTR function with a nanomolar IC50. Furthermore, its efficacy in a preclinical model of polycystic kidney disease highlights its therapeutic potential. When compared to other inhibitors like CFTRinh-172 and GlyH-101, this compound and its analog BPO-27 offer advantages in terms of potency and a voltage-independent mechanism of action. This guide provides researchers with the necessary information and methodologies to effectively utilize and validate this compound in their studies of CFTR-related diseases.
References
A Comparative Analysis of PPQ-102 and Other CFTR Modulators for Researchers
This guide provides a detailed comparative analysis of the pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR inhibitor, PPQ-102, and other prominent CFTR modulators, including the potentiator ivacaftor and the correctors lumacaftor, tezacaftor, and elexacaftor. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Comparative Performance of CFTR Modulators
The efficacy of CFTR modulators can be quantified by various in vitro assays that measure the restoration of CFTR channel function. The following tables summarize key quantitative data for this compound and other selected CFTR modulators.
Table 1: In Vitro Potency of CFTR Modulators
| Compound | Type | Target | Assay System | Potency (IC50/EC50) | Reference |
| This compound | Inhibitor | Wild-type and mutant CFTR | FRT cells expressing CFTR | ~90 nM (IC50) | [1][2][3][4][5] |
| Ivacaftor (VX-770) | Potentiator | G551D-CFTR, F508del-CFTR | Cells expressing mutant CFTR | 100 nM (EC50 for G551D), 25 nM (EC50 for F508del) | |
| Lumacaftor (VX-809) | Corrector | F508del-CFTR | - | - | |
| Tezacaftor (VX-661) | Corrector | F508del-CFTR | - | - | |
| Elexacaftor (VX-445) | Corrector | F508del-CFTR | Human nasal epithelia | ~1.50 nM (EC50, as a potentiator) |
Note: Direct comparison of potency values should be made with caution due to variations in experimental conditions, assay systems, and the specific CFTR mutation being targeted.
Table 2: Functional Effects of CFTR Modulators in Preclinical Models
| Compound/Combination | Model System | Key Findings | Reference |
| This compound | Neonatal kidney organ culture model of PKD | Prevented cyst expansion and reduced the size of preformed cysts. | |
| Lumacaftor/Ivacaftor | CFBE cells (F508del/F508del) | Increased CFTR-mediated chloride current. | |
| Elexacaftor/Tezacaftor/Ivacaftor | CFBE cells (F508del/F508del) | Significantly larger improvement in CFTR function compared to Lumacaftor/Ivacaftor. |
Mechanisms of Action
CFTR modulators are classified based on their mechanism of action in restoring the function of the faulty CFTR protein.
-
Inhibitors , such as This compound , block the CFTR channel. This compound is a reversible and voltage-independent inhibitor that stabilizes the closed state of the channel. It is uncharged at physiological pH, which prevents membrane potential-dependent cellular partitioning.
-
Potentiators , like ivacaftor , increase the channel open probability (gating) of CFTR proteins that are already present on the cell surface. This leads to increased chloride ion flow.
-
Correctors , including lumacaftor , tezacaftor , and elexacaftor , aid in the proper folding and trafficking of mutant CFTR protein to the cell surface. Elexacaftor and tezacaftor work at different sites on the CFTR protein to facilitate its function.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in CFTR function and its modulation, the following diagrams are provided in DOT language for use with Graphviz.
CFTR Activation Signaling Pathway
Caption: CFTR channel activation by cAMP/PKA signaling and modulation by inhibitors and potentiators.
Experimental Workflow for CFTR Modulator Evaluation
Caption: A typical workflow for the in vitro evaluation of CFTR modulators.
Detailed Experimental Protocols
Ussing Chamber Assay
The Ussing chamber is a gold-standard method for measuring ion transport across epithelial cell monolayers.
-
Cell Culture: Human bronchial epithelial (CFBE) cells homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) at an air-liquid interface until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Both compartments are filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and gassed with 95% O2/5% CO2 at 37°C.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is recorded.
-
Protocol:
-
Initially, amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
CFTR is then stimulated by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to the apical side.
-
The CFTR modulator being tested is added to assess its effect on the forskolin-stimulated Isc. For correctors, cells are typically pre-incubated with the compound for a period (e.g., 24-48 hours) before the experiment. Potentiators are added acutely.
-
Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) in response to the modulator is calculated to quantify the level of CFTR function.
Patch Clamp Electrophysiology
Patch clamp allows for the recording of ion channel activity at the single-channel level.
-
Cell Preparation: HEK293 cells stably expressing the CFTR variant of interest are commonly used. Cells are plated on glass coverslips for recording.
-
Pipette and Solutions: A glass micropipette with a fire-polished tip is filled with an appropriate intracellular solution and pressed against the cell membrane to form a high-resistance (gigaohm) seal. The extracellular solution bathes the outside of the cell.
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing access to the entire cell. This configuration is used to measure macroscopic currents.
-
Excised-patch (inside-out or outside-out): A small patch of membrane is excised from the cell, allowing for detailed study of single-channel properties with precise control of the intracellular or extracellular environment, respectively.
-
-
Protocol (Inside-out patch for CFTR):
-
After forming a gigaohm seal, the pipette is pulled away from the cell to excise a membrane patch with the intracellular side facing the bath solution.
-
The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR channels.
-
The CFTR modulator is then added to the bath solution to observe its effect on single-channel currents.
-
-
Data Analysis: Parameters such as channel open probability (Po), single-channel conductance, and mean open and closed times are analyzed to determine the modulator's mechanism of action.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay is a functional assay used to measure CFTR activity in 3D organoid cultures.
-
Organoid Culture: Intestinal organoids are derived from rectal biopsies of individuals and cultured in a basement membrane matrix (e.g., Matrigel).
-
Assay Preparation:
-
Organoids are seeded into a 96-well plate.
-
For testing correctors, organoids are pre-incubated with the compound (e.g., for 24 hours).
-
-
Swellling Induction and Imaging:
-
The culture medium is replaced with a solution containing forskolin (e.g., 5-10 µM) to activate CFTR.
-
Organoid swelling, which is a result of fluid secretion into the lumen driven by CFTR-mediated chloride transport, is monitored over time using automated microscopy. Calcein green can be used to visualize the organoids.
-
-
Data Analysis: The change in the cross-sectional area of the organoids over time is quantified. The area under the curve (AUC) is often used as a measure of CFTR function.
This guide provides a foundational understanding for researchers to compare and evaluate this compound and other CFTR modulators. The provided data and protocols serve as a starting point for designing and interpreting experiments in the field of CFTR research.
References
- 1. stemcell.com [stemcell.com]
- 2. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 4. Frontiers | Variable Responses to CFTR Correctors in vitro: Estimating the Design Effect in Precision Medicine [frontiersin.org]
- 5. stemcell.com [stemcell.com]
Cross-Validation of PPQ-102 Effects Demonstrates Potent and Consistent CFTR Inhibition Across Diverse Cell Lines
A comprehensive analysis of experimental data reveals that PPQ-102, a novel pyrimido-pyrrolo-quinoxalinedione, is a highly potent and effective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Cross-validation of its effects in various epithelial cell lines, including those of intestinal, bronchial, and renal origin, confirms its consistent mechanism of action and supports its potential as a therapeutic agent for diseases associated with excessive CFTR activity, such as polycystic kidney disease (PKD) and secretory diarrheas.
This compound distinguishes itself from other CFTR inhibitors through its nanomolar potency and a mechanism that involves stabilizing the closed state of the CFTR channel.[1] This guide provides a comparative overview of this compound's performance against other known CFTR inhibitors, supported by experimental data from multiple studies.
Comparative Efficacy of this compound and Other CFTR Inhibitors
The inhibitory potency of this compound has been evaluated in several cell-based assays, consistently demonstrating superior or comparable efficacy to other well-characterized CFTR inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and its counterparts in different cell systems.
| Compound | Cell Line/System | IC50 | Reference |
| This compound | FRT (Fisher Rat Thyroid) cells expressing human CFTR | ~90 nM | [1] |
| T84 (Human Colonic Adenocarcinoma) cells | << 1 µM | [1] | |
| Human Bronchial Epithelial cells | << 1 µM | [1] | |
| CFTRinh-172 | T84 and Bronchial Epithelial cells | 3-5 µM | [1] |
| GlyH-101 | T84 and Bronchial Epithelial cells | 3-5 µM | |
| BPO-27 | FRT cells expressing human CFTR | ~8 nM |
Table 1: Comparative IC50 values of this compound and other CFTR inhibitors in various epithelial cell lines.
In a neonatal kidney organ culture model of polycystic kidney disease, this compound has been shown to effectively prevent cyst expansion, a process highly dependent on CFTR-mediated fluid secretion.
| Compound | Model System | Effect | Effective Concentration | Reference |
| This compound | Neonatal mouse kidney organ culture | Prevents and reverses renal cyst expansion | 0.5 - 5 µM | |
| BPO-27 | Embryonic kidney culture model of PKD | Prevents cyst growth | IC50 ~100 nM | |
| CFTRinh-172 & GlyH-101 derivatives | MDCK (Madin-Darby Canine Kidney) cell cyst model | Near-complete suppression of cyst growth | Not specified |
Table 2: Efficacy of this compound and other CFTR inhibitors in kidney cyst models.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique is used to measure net ion transport across an epithelial monolayer.
-
Cell Culture: Epithelial cells (e.g., T84, FRT) are seeded at a high density on permeable filter supports and cultured until a confluent monolayer with high electrical resistance is formed.
-
Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating two buffer-filled compartments (apical and basolateral). The chambers are equipped with voltage- and current-passing electrodes.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is continuously recorded. This Isc is a measure of the net active ion transport across the epithelium.
-
Pharmacological Manipulation:
-
To isolate CFTR-mediated chloride secretion, a basolateral-to-apical chloride gradient is established, and the basolateral membrane is permeabilized with a pore-forming agent like amphotericin B.
-
CFTR is activated by adding a cAMP agonist, such as forskolin, to the basolateral solution.
-
This compound or other inhibitors are then added at varying concentrations to the apical or basolateral solution to determine their effect on the stimulated Isc.
-
Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel activity at the single-channel or whole-cell level.
-
Cell Preparation: Cells expressing CFTR are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Recording Configurations:
-
Whole-Cell: The membrane patch within the pipette is ruptured, allowing for the measurement of the total current from all ion channels in the cell membrane.
-
Single-Channel (Excised Patch): A small patch of the membrane is excised from the cell, allowing for the study of individual ion channels in that patch.
-
-
Data Acquisition: The current passing through the ion channels is recorded in response to different voltage commands and in the presence of activating and inhibiting compounds.
Embryonic Kidney Organ Culture for Polycystic Kidney Disease Modeling
This ex vivo model is used to study cyst formation and the effects of potential therapeutic agents.
-
Kidney Isolation: Embryonic kidneys are dissected from mouse embryos at a specific developmental stage (e.g., E13.5).
-
Organ Culture: The isolated kidneys are placed on a filter support at the air-liquid interface in a culture dish containing a defined medium.
-
Cyst Induction: To induce cyst formation, a cAMP agonist (e.g., 8-Br-cAMP) is added to the culture medium.
-
Treatment: this compound or other test compounds are added to the medium at various concentrations.
-
Analysis: The kidneys are cultured for several days, and cyst formation and growth are monitored and quantified using light microscopy and image analysis software.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: CFTR channel activation by cAMP/PKA and inhibition by this compound.
Caption: Workflow for key experiments to assess this compound effects.
References
Independent Validation of PPQ-102's Effect on Cyst Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, PPQ-102, and its independently validated effects on cyst growth, with a focus on its potential application in Polycystic Kidney Disease (PKD). The document summarizes key experimental data, details methodologies for seminal experiments, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Cyst Growth in Polycystic Kidney Disease
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development and enlargement of numerous fluid-filled cysts in the kidneys. This cyst expansion leads to a significant increase in kidney volume, compromising normal kidney function and often culminating in end-stage renal disease. A key driver of cyst growth is the transepithelial secretion of fluid into the cyst lumen, a process primarily mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The accumulation of cyclic adenosine monophosphate (cAMP) within cystic cells stimulates CFTR, leading to chloride ion efflux, followed by sodium and water, thereby promoting cyst expansion. Consequently, inhibition of CFTR has emerged as a promising therapeutic strategy to slow disease progression.
Mechanism of Action: Targeting Cyst Fluid Secretion
This compound: A Potent CFTR Inhibitor
This compound is a novel, potent, and uncharged small molecule inhibitor of the CFTR chloride channel.[1] Unlike many other inhibitors, its efficacy is not dependent on membrane potential.[1] Patch-clamp analyses have demonstrated that this compound stabilizes the closed state of the CFTR channel, effectively blocking chloride ion transport.[1] By inhibiting CFTR, this compound directly targets the mechanism of fluid secretion into the cysts, thereby reducing cyst growth.[1]
Alternative Therapeutic Strategies
For a comprehensive evaluation, this compound is compared against other compounds that aim to reduce cyst growth, albeit through different or similar mechanisms:
-
Other CFTR Inhibitors (Thiazolidinones and Glycine Hydrazides): Compounds like CFTRinh-172 (a thiazolidinone) and GlyH-101 (a glycine hydrazide) also directly inhibit the CFTR chloride channel.[2] CFTRinh-172 is known to stabilize the closed state of the channel, similar to this compound.
-
Vasopressin V2 Receptor Antagonists: Tolvaptan is an FDA-approved drug for Autosomal Dominant Polycystic Kidney Disease (ADPKD). It acts as a selective antagonist of the vasopressin V2 receptor in the kidneys. The binding of vasopressin to its V2 receptor normally increases intracellular cAMP levels. By blocking this receptor, Tolvaptan reduces cAMP production, which in turn downregulates the activity of the CFTR channel, leading to decreased fluid secretion and cyst growth.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and its comparators in inhibiting cyst growth or related cellular processes.
| Compound | Target | Mechanism of Action | Experimental Model | Key Quantitative Data |
| This compound | CFTR | Direct inhibition of chloride channel activity | Neonatal mouse kidney organ culture | IC50 for CFTR Cl- current inhibition: ~90 nM. ~60% inhibition of cyst formation at 0.5 µM. Near complete absence of cysts at 2.5 and 5 µM. |
| CFTRinh-172 | CFTR | Direct inhibition of chloride channel activity | MDCK cell cyst model | Near-complete suppression of cyst growth. |
| GlyH-101 | CFTR | Direct inhibition of chloride channel activity | MDCK cell cyst model | Near-complete suppression of cyst growth. |
| Tolvaptan | Vasopressin V2 Receptor | Antagonism of the receptor, leading to reduced cAMP production and indirect CFTR inhibition | Human ADPKD cells in 3D collagen matrix | Apparent IC50 for inhibition of AVP-induced cAMP production: ~10⁻¹⁰ M. |
Experimental Protocols
Detailed methodologies for two key in vitro models used in the evaluation of these compounds are provided below.
1. Madin-Darby Canine Kidney (MDCK) Cell Cyst Formation Assay
This assay is a widely used in vitro model to screen for compounds that inhibit the formation and growth of renal cysts.
-
Cell Culture: MDCK cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Collagen Gel Preparation: Cells are suspended in a solution of type I collagen, which is then allowed to polymerize, trapping the cells within a three-dimensional matrix.
-
Cyst Induction: Cyst formation and growth are stimulated by the addition of a cAMP agonist, typically forskolin, to the culture medium.
-
Treatment: The test compound (e.g., this compound or alternatives) is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Data Acquisition and Analysis: The cultures are incubated for several days, and cyst growth is monitored using light microscopy. The diameter of the cysts is measured, and the cyst volume is calculated. The effect of the compound is determined by comparing the cyst size in the treated groups to the control group.
2. Neonatal Kidney Organ Culture Model
This ex vivo model provides a more complex, organotypic environment to assess the effects of compounds on cystogenesis.
-
Kidney Isolation: Embryonic kidneys are harvested from timed-pregnant mice (e.g., at embryonic day 13.5).
-
Organ Culture: The isolated kidneys are placed on a porous membrane support at the air-liquid interface in a culture dish containing a defined medium.
-
Cyst Induction: Cyst formation is induced by adding a cAMP analog, such as 8-Bromo-cAMP (8-Br-cAMP), to the culture medium.
-
Treatment: The test compound is added to the culture medium.
-
Analysis: The kidneys are cultured for several days, and the development of cysts is observed and quantified. The cystic area is often measured as a percentage of the total kidney area.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in cyst growth and the points of intervention for the discussed compounds.
References
A Comparative Guide to PPQ-102 and Next-Generation CFTR Modulators for Researchers
For Immediate Release
This guide provides a detailed comparison of the pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR inhibitor, PPQ-102, with next-generation CFTR modulators, including the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction to CFTR Modulation
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Dysfunctional CFTR leads to cystic fibrosis (CF), a life-threatening genetic disorder. Therapeutic strategies have evolved from treating symptoms to targeting the underlying molecular defects in the CFTR protein. These targeted therapies, known as CFTR modulators, can be broadly categorized as inhibitors, correctors, and potentiators.
This guide focuses on comparing a potent CFTR inhibitor, this compound, with the latest generation of CFTR modulators that utilize a combination of correctors and a potentiator to restore CFTR function.
Mechanism of Action
This compound: A Potent CFTR Inhibitor
This compound is a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2][3] Its mechanism of action involves stabilizing the closed state of the channel, thereby blocking the flow of chloride ions.[3] Unlike some other inhibitors, this compound is uncharged at physiological pH, meaning its effectiveness is not dependent on the membrane potential.[4]
Next-Generation CFTR Modulators: Correctors and Potentiators
Next-generation CFTR modulators represent a paradigm shift in CF treatment, aiming to restore the function of mutant CFTR protein rather than inhibiting it. The most prominent example is the triple-combination therapy of Elexacaftor, Tezacaftor, and Ivacaftor.
-
Correctors (Elexacaftor and Tezacaftor): A majority of CF cases are caused by the F508del mutation, which leads to misfolding of the CFTR protein and its subsequent degradation before it can reach the cell surface. Correctors like Elexacaftor and Tezacaftor act as pharmacological chaperones, aiding in the proper folding of the F508del-CFTR protein and facilitating its trafficking to the cell membrane. Elexacaftor and Tezacaftor bind to different sites on the CFTR protein, providing a synergistic correction effect.
-
Potentiators (Ivacaftor): Once the corrected CFTR protein is at the cell surface, its channel gating (opening and closing) may still be impaired. Potentiators like Ivacaftor bind to the CFTR protein and increase the probability that the channel will be in an open state, thus enhancing the flow of chloride ions.
Comparative Efficacy
The distinct mechanisms of action of inhibitors versus correctors and potentiators necessitate different metrics for comparing their efficacy. While inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50), the efficacy of correctors and potentiators is often measured by the extent to which they can restore the function of the mutant CFTR protein, often expressed as a percentage of the normal, wild-type CFTR function.
| Compound/Combination | Class | Mechanism of Action | Potency (IC50/EC50) | Efficacy |
| This compound | Inhibitor | Stabilizes the closed state of the CFTR channel | ~90 nM | Complete inhibition of CFTR chloride current |
| GLPG2737 | Inhibitor | Reduces the probability of CFTR channel opening | ~2.41 µM | Potentially useful in conditions of CFTR hyperactivity |
| Elexacaftor/Tezacaftor/Ivacaftor | Corrector/Potentiator Combination | Rescues F508del-CFTR trafficking and potentiates channel gating | Not directly comparable to inhibitors | Restores CFTR function to ~62% of wild-type in homozygous nasal epithelia |
Experimental Protocols
The characterization and comparison of CFTR modulators rely on a variety of sophisticated biophysical and cell-based assays. Below are detailed methodologies for two key experiments.
Ussing Chamber Assay for Transepithelial Ion Transport
The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion.
Protocol:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers. Both chambers are filled with a physiological Ringer's solution and maintained at 37°C, continuously gassed with 95% O2/5% CO2.
-
Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects the net ion transport, is continuously recorded.
-
ENaC Inhibition: Amiloride (100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation and Modulation:
-
To study inhibitors like this compound, CFTR is first activated by adding a cAMP agonist, such as forskolin (10-20 µM), to the basolateral side. Once a stable chloride current is established, the inhibitor is added in increasing concentrations to the apical side to determine the IC50.
-
To study correctors , the cell monolayers are pre-incubated with the corrector compound (e.g., Elexacaftor and Tezacaftor) for 24-48 hours before being mounted in the Ussing chamber. CFTR is then activated with forskolin to measure the restored chloride current.
-
To study potentiators , after activation with forskolin, the potentiator (e.g., Ivacaftor) is added to the apical chamber to measure the increase in chloride current.
-
-
CFTR Inhibition: At the end of each experiment, a known CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) in response to the different compounds is calculated to determine the activity of the modulators.
Single-Channel Patch-Clamp Recording
This technique allows for the direct observation of the opening and closing (gating) of a single CFTR ion channel, providing detailed insights into the mechanism of action of potentiators and inhibitors.
Protocol:
-
Cell Preparation: Cells expressing the CFTR channel of interest (e.g., CHO or HEK293 cells transfected with CFTR) are grown on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is fabricated and fire-polished. The pipette is filled with a solution mimicking the extracellular fluid.
-
Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane, electrically isolating a small patch of the membrane containing one or more ion channels.
-
Recording Configuration:
-
Cell-attached: The recording is performed with the cell intact.
-
Inside-out: After forming a giga-seal, the pipette is pulled away from the cell, excising the membrane patch with the intracellular side now facing the bath solution. This configuration allows for the controlled application of intracellular signaling molecules and drugs.
-
-
CFTR Activation: For inside-out patch recordings, the excised patch is moved to a bath solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
Data Acquisition: A voltage is applied across the membrane patch, and the resulting current is recorded. The opening of a single CFTR channel is observed as a small, discrete step-like increase in current.
-
Modulator Application:
-
For inhibitors like this compound, the compound is added to the bath solution (for inside-out patches) or the pipette solution (for outside-out patches), and the effect on channel gating (e.g., increased closed time) is recorded.
-
For potentiators like Ivacaftor, the compound is added to the bath solution, and the increase in the channel's open probability (the fraction of time the channel is open) is measured.
-
-
Data Analysis: The single-channel current recordings are analyzed to determine the channel's conductance, open probability, and the mean open and closed times.
Visualizing CFTR Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the CFTR trafficking and activation pathway, as well as a typical experimental workflow for evaluating CFTR modulators.
Conclusion
The landscape of CFTR-targeted therapies has evolved significantly, with a clear distinction between inhibitors and modulators that restore function. This compound stands out as a highly potent inhibitor of CFTR, which may have therapeutic applications in conditions characterized by CFTR hyperactivity. In contrast, the next-generation combination of correctors and a potentiator, exemplified by Elexacaftor/Tezacaftor/Ivacaftor, has revolutionized the treatment of CF by addressing the root cause of the disease for a large patient population. The choice of therapeutic strategy and the experimental methods for evaluation are dictated by the specific molecular defect in the CFTR protein. This guide provides a foundational understanding for researchers navigating this complex and rapidly advancing field.
References
Assessing the Reversibility of PPQ-102 Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals investigating cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, understanding the kinetics of target engagement and dissociation is paramount. This guide provides a comparative analysis of the reversibility of PPQ-102, a potent CFTR inhibitor, with other commonly used alternatives, supported by experimental data.
Comparative Analysis of CFTR Inhibitor Reversibility
The reversibility of a CFTR inhibitor is a critical parameter influencing its potential therapeutic application and its utility as a research tool. The following table summarizes the key characteristics and reversibility data for this compound and its alternatives.
| Inhibitor | Target | Mechanism of Action | IC50 | Reversibility |
| This compound | CFTR Chloride Channel | Stabilizes the channel closed state; acts from the intracellular side.[1] | ~90 nM[2][3] | Reversible: Complete restoration of CFTR chloride current is observed after a 10-minute washout following a 30-minute incubation with 2 µM this compound.[2] |
| CFTRinh-172 | CFTR Chloride Channel | Allosteric inhibitor that binds within the pore, stabilizing a non-conductive state.[4] | ~300 nM | Reversible: Inhibition is reversed after washout with a half-life of approximately 5 minutes. However, some studies suggest that washout can be slow or incomplete under certain experimental conditions. |
| GlyH-101 | CFTR Chloride Channel | Acts as a pore blocker from the extracellular side. | 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV) | Rapidly Reversible: Inhibition of CFTR Cl- conductance is reversible in less than 1 minute. |
| (R)-BPO-27 | CFTR Chloride Channel | Competes with ATP, likely at the nucleotide-binding domains. | ~4 nM | Reversible: Exhibits a washout half-life of approximately 420 seconds (7 minutes). |
Experimental Protocols
The assessment of inhibitor reversibility typically involves electrophysiological techniques, such as the patch-clamp method, to measure the activity of the CFTR chloride channel. A common experimental workflow is the "washout" experiment.
Washout Experiment Protocol
-
Baseline Measurement: The baseline CFTR channel activity is recorded in the presence of a stimulating agent (e.g., forskolin) to activate the channels. This is typically done using whole-cell or inside-out patch-clamp configurations.
-
Inhibitor Application: The CFTR inhibitor is introduced into the recording chamber at a specific concentration and incubated for a defined period to allow for binding and inhibition of the channel.
-
Washout: The inhibitor-containing solution is replaced with an inhibitor-free solution. This "washout" is performed continuously or with several exchanges of the bath solution.
-
Recovery Measurement: The recovery of CFTR channel activity is monitored over time. The rate and extent of recovery provide a measure of the inhibitor's reversibility. The time taken for the current to return to 50% of its pre-inhibition level is often reported as the washout half-life (t1/2).
Signaling Pathway and Inhibition Mechanisms
The gating of the CFTR channel is a complex process regulated by phosphorylation and ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). The following diagram illustrates the CFTR gating cycle and the proposed mechanisms of action for this compound and its alternatives.
Caption: CFTR gating cycle and points of inhibitor intervention.
Experimental Workflow for Assessing Reversibility
The logical flow of an experiment designed to assess the reversibility of a CFTR inhibitor is outlined below.
Caption: Workflow for assessing inhibitor reversibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for CFTR inhibition by CFTRinh-172 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PPQ-102: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PPQ-102, a potent and selective CFTR inhibitor, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, its contaminated materials, and solutions.
While some suppliers may provide safety data sheets (SDS) indicating that small quantities of this compound can be disposed of with household waste, other classifications identify it as a combustible solid with a severe hazard to water.[1][2] Therefore, a conservative approach, treating this compound as a hazardous chemical waste, is strongly recommended to mitigate any potential risks.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Chemical Name | 6,7-Dihydro-7,9-dimethyl-6-(5-methyl-2-furanyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9)-dione |
| CAS Number | 931706-15-9 |
| Molecular Formula | C₂₆H₂₂N₄O₃ |
| Molecular Weight | 438.48 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (up to 5 mg/mL) |
| Storage | Store at -20°C, protected from light |
| Hazard Classification | Combustible Solid (Storage Class 11), Severe Water Hazard (WGK 3) |
Experimental Protocols for Safe Disposal
The following protocols outline the step-by-step procedures for the disposal of this compound in various forms.
Disposal of Unused Solid this compound
Unused or expired solid this compound should be treated as hazardous chemical waste.
-
Packaging:
-
Ensure the primary container is securely sealed.
-
Place the primary container in a larger, labeled, and compatible secondary container.
-
-
Labeling:
-
Affix a hazardous waste label to the outer container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (6,7-Dihydro-7,9-dimethyl-6-(5-methyl-2-furanyl)-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9)-dione)"
-
CAS Number: 931706-15-9
-
Associated hazards (e.g., "Combustible Solid," "Environmental Hazard")
-
-
-
Storage:
-
Store the labeled container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at a specialized facility is a common disposal method for flammable solids.[4]
-
Disposal of this compound Solutions (e.g., in DMSO)
Solutions containing this compound must be collected and disposed of as liquid hazardous waste.
-
Collection:
-
Collect all this compound solutions in a dedicated, compatible, and clearly labeled waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and list all components, including the solvent (e.g., "this compound in DMSO").
-
-
Storage:
-
Store the container in the designated hazardous waste accumulation area, ensuring the cap is tightly sealed.
-
-
Disposal:
-
Dispose of the liquid waste through your institution's hazardous waste management program.
-
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Disposable labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) contaminated with this compound should be disposed of as solid hazardous waste.
-
Collection:
-
Collect all contaminated items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Labeling:
-
Label the container as "Hazardous Waste - this compound Contaminated Debris."
-
-
Disposal:
-
Dispose of the container through your institution's hazardous waste management service.
-
For reusable glassware, the following cleaning and disposal procedure for the rinse should be followed:
-
Initial Rinse:
-
Rinse the glassware with a small amount of a suitable solvent (e.g., DMSO, followed by acetone or ethanol) to dissolve any remaining this compound.
-
This first rinse must be collected and disposed of as liquid hazardous waste.[5]
-
-
Subsequent Rinses:
-
After the initial hazardous rinse, wash the glassware with detergent and water. Subsequent rinses can typically be disposed of down the drain, but consult your local regulations.
-
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste segregation and disposal.
Caption: Procedural flow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. CFTR Inhibitor IV, this compound The CFTR Inhibitor IV, this compound, also referenced under CAS 931706-15-9, controls the biological activity of CFTR. This small molecule/inhibitor is primarily used for Neuroscience applications. | 931706-15-9 [sigmaaldrich.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. samex-env.com [samex-env.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling PPQ-102
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of PPQ-102, a potent CFTR inhibitor. Given the absence of specific public data on the acute and chronic toxicity of this compound, this document adopts a conservative approach, treating the compound as potentially hazardous. Adherence to these protocols is critical to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE) Protocol
When handling this compound, especially in its solid form, a comprehensive PPE strategy is mandatory to prevent inadvertent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - NIOSH-approved respirator with a particulate filter (e.g., N95, P100) - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended) - Disposable lab coat or gown - Tightly fitting safety goggles |
| Preparing Solutions | - Work within a certified chemical fume hood - Chemical-resistant gloves (Nitrile recommended for incidental contact) - Lab coat - Safety glasses with side shields |
| General Laboratory Work with Dilute Solutions | - Lab coat - Safety glasses with side shields - Chemical-resistant gloves |
Note: Always inspect gloves for signs of degradation or perforation before use. After handling the compound, wash hands thoroughly with soap and water, even after wearing gloves.
II. Step-by-Step Handling and Operational Plan
A designated controlled area, such as a chemical fume hood, should be established for all work involving this compound.
A. Weighing and Aliquoting Solid this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by laying down absorbent, disposable bench paper.
-
Handling: Use disposable weighing boats and spatulas to handle the powdered compound. Exercise extreme care to avoid the generation of dust.
-
Cleaning: Following the procedure, wipe down all surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
B. Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the solid this compound to prevent splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.
III. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including used gloves, weighing boats, paper towels, and disposable lab coats, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
IV. Emergency Procedures
Ensure that all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to a well-ventilated area.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
